molecular formula C11H9NO4 B1367425 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 77474-33-0

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B1367425
CAS No.: 77474-33-0
M. Wt: 219.19 g/mol
InChI Key: JUQPPCMGDXBUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS RN 77474-33-0) is a high-purity organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . This 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative is a key scaffold in medicinal chemistry research, particularly in the development of novel antimalarial agents . Studies have shown that analogues within this structural class exhibit potent activity against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (MDR) strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The compound serves as a critical synthetic intermediate for exploring structure-activity relationships (SAR), with research focusing on modifications to the core structure to optimize potency, improve physicochemical properties, and overcome metabolic liabilities . The 4-oxo-1,4-dihydroquinolone core is known to exhibit tautomerism, which can influence its interactions with biological targets . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in the synthesis of targeted analogues, antimalarial screening programs, and investigations into the mechanism of action of 4-oxo-quinolone derivatives.

Properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQPPCMGDXBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529644
Record name 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77474-33-0
Record name 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 77474-33-0): A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a heterocyclic compound belonging to the quinolone carboxylic acid class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the physicochemical properties, plausible synthetic routes, robust analytical methodologies, and the significant pharmacological potential of this molecule. By grounding our discussion in established chemical principles and citing relevant studies on analogous structures, we aim to illuminate the compound's value not as an end-product, but as a critical starting point and versatile scaffold for the development of novel therapeutics in oncology, infectious diseases, and beyond.

Introduction to the Quinolone Carboxylic Acid Scaffold

The "Privileged" Nature of the Quinoline Core in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold."[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for designing molecules that can interact with diverse biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. This structural versatility has enabled the development of drugs across numerous therapeutic areas.[2]

Overview of Biological Activities

Derivatives of the quinoline and quinolone core exhibit a remarkable breadth of pharmacological properties. The most prominent is their role as antibacterial agents, where they function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4] Beyond this, the scaffold is a foundation for:

  • Anticancer Agents: Many derivatives demonstrate potent cytotoxicity against various cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[1][5]

  • Anti-inflammatory Compounds: Certain quinoline carboxylic acids have shown significant anti-inflammatory effects in cellular models.[5]

  • Antiviral and Antimalarial Drugs: The quinoline core is famously present in quinine and its synthetic analogs, such as chloroquine, which are cornerstones of antimalarial therapy.

  • Enzyme Inhibitors: The scaffold has been successfully utilized to design inhibitors for a range of enzymes, including protein kinases and acetylcholinesterase.[6][7]

Structural Context: Introducing this compound

This compound (CAS 77474-33-0) is a member of the 4-quinolone family. Its structure features a methoxy group at the 7-position, which can significantly influence its electronic properties, solubility, and metabolic stability, and a carboxylic acid at the 2-position, a key functional group for metal chelation and interaction with receptor sites.[5] This specific arrangement of functional groups makes it a highly valuable intermediate for synthetic elaboration and a promising candidate for lead discovery programs.

Physicochemical Properties and Characterization

The foundational properties of a compound are critical for its handling, formulation, and analytical development. The key physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 77474-33-0[8]
Molecular Formula C₁₁H₉NO₄[8][9]
Molecular Weight 219.19 g/mol [8][9]
Physical Form Solid[9]
IUPAC Name This compound
Synonyms 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid, 7-Methoxy-1,4-dihydro-4-oxoquinoline-2-carboxylic acid[9]

Structural elucidation relies on standard spectroscopic techniques. For this compound, one would expect:

  • ¹H-NMR: Distinct aromatic proton signals, a singlet for the methoxy group protons, and characteristic signals for the quinolone ring protons.

  • FT-IR: Strong carbonyl stretching bands for the ketone and carboxylic acid groups, as well as C-O stretching for the methoxy ether and broad O-H stretching for the carboxylic acid.

Synthesis Strategies

Rationale for Synthetic Route Selection

While several named reactions can produce the quinoline core, such as the Friedländer and Doebner-von Miller syntheses, the specific substitution pattern of the target molecule (substituents on the benzene ring and a carboxylic acid at the 2-position) lends itself well to a Gould-Jacobs type reaction.[10][11] This approach is advantageous as it builds the heterocyclic ring onto a pre-functionalized aniline derivative, providing excellent control over the final substitution pattern. The final step involves a straightforward hydrolysis of an ester intermediate.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 3-methoxyaniline. First is the condensation with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form the quinolone ester. The second step is the saponification of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification A 3-Methoxyaniline C Condensation Intermediate A->C Heat B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 7-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) E 7-Methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) to pH 4

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Disclaimer: This protocol is a prophetic example based on established chemical literature for analogous compounds and should be optimized for safety and yield in a laboratory setting.

  • Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate:

    • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Once the initial condensation is complete, add the reaction mixture to a flask containing a high-boiling solvent such as Dowtherm A.

    • Heat the solution to reflux (approx. 250°C) for 30-60 minutes. The cyclization product will precipitate upon cooling.

    • Cool the mixture to room temperature, and dilute with hexane to fully precipitate the product.

    • Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the intermediate ester.

  • Synthesis of this compound:

    • Suspend the crude ester from the previous step in a 2N sodium hydroxide solution (10 mL per gram of ester).[12]

    • Heat the suspension to reflux for 2-4 hours, until the solid has completely dissolved and TLC indicates the absence of the starting ester.[12]

    • Cool the resulting clear solution to room temperature in an ice bath.

    • Slowly acidify the solution with 2N hydrochloric acid to a pH of approximately 4. A white precipitate will form.[12]

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with several portions of cold deionized water, and dry under high vacuum to afford the final product.

Pharmacological Potential and Directions for Research

The Role as a Synthetic Intermediate

The primary value of this compound lies in its utility as a chemical building block. The carboxylic acid handle allows for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems, enabling the exploration of structure-activity relationships (SAR).[13]

Postulated Mechanisms of Action based on Analogues

Based on extensive research into the quinolone class, several mechanisms of action can be postulated for derivatives of this core structure:

  • Enzyme Inhibition: As seen with fluoroquinolone antibiotics, derivatives could be designed to target bacterial DNA gyrase. Alternatively, modifications could lead to inhibitors of other key enzymes, such as protein kinases, which are often implicated in cancer.[4][6]

  • Metal Chelation: The 4-oxo and adjacent carboxylic acid groups can form a bidentate chelation site for divalent metal ions. This action is speculated to be a potential molecular mechanism for the cytotoxic effects of some quinoline carboxylic acids.[5]

G cluster_0 cluster_1 Enzyme Enzyme (e.g., Kinase, Gyrase) Product Product Enzyme->Product Binds Substrate Substrate Substrate->Enzyme Inhibitor Quinolone Derivative Inhibitor->Enzyme Blocks Active Site

Caption: General mechanism of competitive enzyme inhibition.

Therapeutic Areas of Interest
  • Oncology: The demonstrated cytotoxicity of related quinoline-2-carboxylic acids against HeLa and MCF7 cells suggests that derivatives of this scaffold warrant investigation as potential anticancer agents.[5]

  • Infectious Diseases: The quinolone core is a validated antibacterial pharmacophore. New derivatives could be synthesized to overcome existing antibiotic resistance mechanisms.[13]

  • Inflammatory Disorders: Given the anti-inflammatory activity observed in related compounds, this scaffold could be explored for the development of novel treatments for inflammatory conditions.[5]

Analytical Methodologies

The Importance of Robust Analysis in Drug Development

Accurate and precise analytical methods are essential for quality control, pharmacokinetic studies, and residue monitoring of pharmaceutical compounds.[3] For quinolone carboxylic acids, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the techniques of choice.[3][4]

Chromatographic Separation: HPLC Protocol

HPLC with UV detection is a widely adopted technique for the analysis of quinolones due to its high resolution and sensitivity.[3]

Table 2: Representative HPLC-UV Parameters

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[3]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A common gradient elution system for quinolones. Formic acid improves peak shape and ionization efficiency for MS.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~310 nm4-quinolones typically have a strong UV absorbance maximum around this wavelength.[12]
Injection Volume 10 µLStandard volume for analytical HPLC.
Mass Spectrometric Analysis: LC-MS/MS Protocol

For highly sensitive and selective quantification in complex biological matrices like plasma, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[14][15]

G A Biological Sample (e.g., Plasma) B Protein Precipitation (Add 3:1 Acetonitrile:Sample) A->B C Vortex & Centrifuge B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Quantification E->F

Caption: Analytical workflow for sample preparation and analysis.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation): [15]

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS injection.

  • LC-MS/MS Analysis:

    • Utilize an HPLC system as described in Table 2, coupled to a tandem mass spectrometer.

    • The mass spectrometer should be equipped with an Electrospray Ionization (ESI) source, typically operated in positive ion mode.[14][15]

    • Monitor the specific MRM transitions for the analyte and internal standard for quantification.

Table 3: Key Mass Transitions for LC-MS/MS Analysis (Predicted)

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Description
This compound220.1176.1Loss of CO₂ (44 Da)[15]
This compound220.1175.1Loss of COOH radical (45 Da)[15]

Conclusion and Future Outlook

This compound represents more than just a single chemical entity; it is a strategically functionalized platform for drug discovery. Its synthesis is achievable through established organic chemistry principles, and robust analytical methods exist for its characterization and quantification. The true potential of this compound lies in its role as a versatile scaffold. By leveraging the known biological activities of the broader quinolone class—from anticancer to antimicrobial efficacy—researchers are well-equipped to use this molecule as a starting point for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and screening of derivative libraries to fully exploit the pharmacological promise of this privileged core structure.

References

A Technical Guide to the Structural Elucidation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise characterization of its derivatives is paramount for drug discovery, development, and quality control. This guide provides an in-depth, methodology-driven approach to the structural elucidation of a specific quinolone derivative, 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. By integrating data from mass spectrometry, infrared and UV-Vis spectroscopy, and advanced nuclear magnetic resonance techniques, we present a self-validating workflow that moves from fundamental molecular formula determination to the unambiguous assignment of the complete chemical structure. This document is designed not as a rigid protocol, but as an expert-led walkthrough, explaining the causality behind each analytical choice and demonstrating how multimodal data converges to provide irrefutable structural proof.

Foundational Analysis: Molecular Formula and Core Functional Groups

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. The primary objective is to determine the molecular formula and confirm the presence of key functional groups, which will serve as the basis for all subsequent structural hypotheses.

Mass Spectrometry: Defining the Molecular Blueprint

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like this compound, which possesses both acidic and basic sites, Electrospray Ionization (ESI) is an ideal, soft ionization technique that typically yields the intact molecular ion with minimal fragmentation.

Causality of Method Selection: ESI is chosen over harsher methods like Electron Ionization (EI) to preserve the molecular ion. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary data and increases confidence in the molecular weight assignment.

Expected Observations: The compound has a chemical formula of C₁₁H₉NO₄, corresponding to a monoisotopic mass of 219.0532 g/mol .[1][2]

  • Positive Ion Mode (ESI+): Expect a prominent ion at m/z 220.0605, corresponding to the protonated molecule [C₁₁H₁₀NO₄]⁺.

  • Negative Ion Mode (ESI-): Expect a prominent ion at m/z 218.0460, corresponding to the deprotonated molecule [C₁₁H₈NO₄]⁻.

Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns, primarily the loss of the carboxylic acid group as CO₂ (44 Da) or the entire -COOH radical (45 Da).[3] This fragmentation provides initial evidence for the presence of a carboxylic acid moiety.

Ion Calculated m/z Description
[M+H]⁺220.0605Protonated molecular ion
[M-H]⁻218.0460Deprotonated molecular ion
[M+H - CO₂]⁺176.0706Loss of carbon dioxide from the parent ion
[M+H - COOH]⁺175.0631Loss of the carboxyl radical from the parent ion
Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and unambiguous method for identifying functional groups.

Expected Observations: The IR spectrum of this compound is expected to be rich with distinct absorption bands that confirm its key structural features.

  • O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹.[4][5][6] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

  • C=O Stretch (Carbonyls): Two strong, sharp absorptions are anticipated in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the C4-ketone C=O stretch, being part of a conjugated vinylogous amide system, will appear at a slightly lower wavenumber, likely between 1650-1680 cm⁻¹.

  • C=C & C=N Stretches: Absorptions in the 1450-1620 cm⁻¹ range are characteristic of the aromatic quinolone ring system.

  • C-O Stretch: Strong bands between 1210-1320 cm⁻¹ will correspond to the C-O stretching of both the carboxylic acid and the aryl ether (methoxy) groups.[6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch2500-3300 (very broad)Confirms Carboxylic Acid
C-H Stretch (Aromatic)3000-3100Aromatic Ring Protons
C-H Stretch (Aliphatic)2850-2960Methoxy Group Protons
C=O Stretch (Carboxylic Acid)1700-1725 (strong, sharp)Confirms Carboxylic Acid
C=O Stretch (Ketone)1650-1680 (strong, sharp)Confirms 4-oxo-quinoline
C=C/C=N Stretches1450-1620Quinolone Ring System
C-O Stretch1210-1320 (strong)Carboxylic Acid & Methoxy Ether
UV-Vis Spectroscopy: Probing the Conjugated System

The highly conjugated nature of the quinolone ring system makes it an excellent chromophore. UV-Vis spectroscopy measures the electronic transitions within this system, providing further confirmation of the core structure.

Expected Observations: The spectrum should display multiple strong absorption bands in the 200-400 nm range, characteristic of π→π* transitions within the extended aromatic system.[7][8] The presence of these absorptions is a key indicator of the conjugated quinolone scaffold.

Definitive Structural Assignment: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR provide the molecular formula and functional groups, NMR spectroscopy is the unparalleled tool for mapping the precise atomic connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. For this molecule, a polar aprotic solvent such as DMSO-d₆ is ideal, as it solubilizes the compound and allows for the observation of exchangeable protons (NH and OH).

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_final Structure Confirmation H1 ¹H NMR (Proton Count & Environment) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Count & Type) C13->HSQC C13->HMBC Fragments Assemble Structural Fragments HSQC->Fragments HMBC->Fragments Structure Propose Final Structure Fragments->Structure

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR: Proton Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
COOH ~14.0 br s 1H Highly deshielded acidic proton, broad due to exchange.[5]
NH ~12.5 s 1H Deshielded amide/enamine proton.
H-5 ~8.0 d 1H Ortho-coupled to H-6, deshielded by adjacent C=O group.
H-6 ~7.5 dd 1H Coupled to both H-5 and H-8.
H-8 ~7.3 d 1H Meta to the methoxy group.
H-3 ~6.5 s 1H Isolated proton on the pyridone ring.

| OCH₃ | ~3.9 | s | 3H | Characteristic singlet for a methoxy group. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Assignment Predicted δ (ppm) Rationale
C-4 (C=O) ~177 Ketone/amide carbonyl carbon.
C-2 (C=O) ~165 Carboxylic acid carbonyl carbon.[5]
C-7 (C-O) ~158 Aromatic carbon attached to electron-donating methoxy group.
C-8a ~140 Quaternary aromatic carbon.
C-5 ~127 Aromatic CH.
C-6 ~125 Aromatic CH.
C-4a ~120 Quaternary aromatic carbon.
C-8 ~118 Aromatic CH.
C-3 ~110 Olefinic CH.
C-2 ~105 Quaternary aromatic carbon.

| OCH₃ | ~56 | Aliphatic carbon of the methoxy group. |

2D NMR: Connecting the Pieces with HMBC

While ¹H and ¹³C spectra propose the pieces, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive connections. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing for the unambiguous assembly of the molecular structure.

Key HMBC Correlations for Structure Confirmation:

G cluster_0 Key Protons cluster_1 Correlated Carbons H_OCH3 OCH₃ Protons (δ ~3.9) C7 C-7 (δ ~158) H_OCH3->C7 ³J H3 H-3 (δ ~6.5) C2 C-2 (δ ~105) H3->C2 ²J C4 C-4 (δ ~177) H3->C4 ³J H5 H-5 (δ ~8.0) H5->C7 ³J H5->C4 ³J C4a C-4a (δ ~120) H5->C4a ²J C8a C-8a (δ ~140) H5->C8a ³J

Caption: Crucial 2- and 3-bond HMBC correlations.

  • OCH₃ → C-7: The singlet from the methoxy protons (δ ~3.9) will show a strong correlation to the C-7 carbon (δ ~158), unequivocally placing the methoxy group at position 7.

  • H-5 → C-4, C-7, C-8a: The H-5 proton will show correlations to the C-4 ketone, the methoxy-bearing C-7, and the C-8a bridgehead carbon, locking down the substitution pattern on the benzene ring.

  • H-3 → C-2, C-4: The isolated H-3 proton will correlate to both the C-2 carboxylic acid carbon and the C-4 ketone carbon, confirming the structure of the pyridone ring.

Conclusion: A Convergent Structural Proof

The structural elucidation of this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. Mass spectrometry establishes the elemental composition (C₁₁H₉NO₄). Infrared spectroscopy confirms the presence of the essential functional groups: a carboxylic acid, a ketone, a secondary amine (as part of the vinylogous amide), and a methoxy-substituted aromatic ring. Finally, a comprehensive suite of NMR experiments, culminating in the long-range correlations observed in the HMBC spectrum, provides the definitive and unambiguous atom-by-atom connectivity. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any application in research and development.

Experimental Protocols

Mass Spectrometry (LC-MS)

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Inject 5 µL onto a C18 HPLC column.

  • Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

  • Analyze the eluent using an ESI-TOF or ESI-Q-Orbitrap mass spectrometer, scanning from m/z 100-500.

Infrared Spectroscopy (ATR-IR)

  • Place a small, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform a background scan of the clean, empty crystal prior to sample analysis.

UV-Vis Spectroscopy

  • Prepare a ~10 µM solution of the compound in spectroscopic grade ethanol.

  • Use a quartz cuvette with a 1 cm path length.

  • Use pure ethanol as the blank reference.

  • Scan the absorbance from 200 nm to 600 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR (16-32 scans)

    • ¹³C NMR (1024-2048 scans)

    • 2D COSY

    • 2D HSQC (optimized for ¹JCH ≈ 145 Hz)

    • 2D HMBC (optimized for long-range coupling of 8 Hz)

  • Process all spectra using appropriate software, including phasing, baseline correction, and referencing (TMS or residual solvent signal).

References

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound belonging to the quinolone class. Its core structure, the 4-oxo-1,4-dihydroquinoline moiety, is a privileged scaffold in medicinal chemistry, forming the basis for numerous antibacterial agents and other therapeutic compounds.[1][2] The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position significantly influences its physicochemical properties and biological activity, making it a subject of interest for researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential applications, grounded in established scientific principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₄[3][4][5]
Molecular Weight 219.19 g/mol [3][4][5]
Exact Mass 219.053162 u[4]
CAS Number 77474-33-0[3]
Appearance Solid[6]
Density 1.4±0.1 g/cm³[4]
Boiling Point 407.1±45.0 °C at 760 mmHg[4]
Flash Point 200.0±28.7 °C[4]
LogP 2.54[4]
Vapor Pressure 0.0±1.0 mmHg at 25°C[4]
Refractive Index 1.611[4]

Synonyms: 7-methoxy-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid, 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid.[6]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous quinolone structures. The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-oxo-1,4-dihydroquinolines.

Proposed Synthetic Workflow: Modified Conrad-Limpach Synthesis

This proposed synthesis involves a two-step process starting from commercially available 3-methoxyaniline and diethyl acetylenedicarboxylate.

Step 1: Michael Addition

The initial step is a Michael addition of 3-methoxyaniline to diethyl acetylenedicarboxylate. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbons of the alkyne, which is activated by the two electron-withdrawing ester groups. This reaction is typically carried out in a protic solvent like ethanol at room temperature. The choice of a protic solvent helps in stabilizing the intermediates and facilitating proton transfers.

Step 2: Thermal Cyclization and Tautomerization

The intermediate enamine from Step 1 undergoes a thermal cyclization. At elevated temperatures, typically in a high-boiling point solvent like diphenyl ether, the enamine cyclizes via an intramolecular nucleophilic attack of the benzene ring onto the ester carbonyl group, followed by the elimination of ethanol. This reaction is a form of electrophilic aromatic substitution. The resulting 4-hydroxyquinoline ester then undergoes saponification (hydrolysis) under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final carboxylic acid product. The 4-hydroxyquinoline product exists predominantly as its 4-oxo tautomer.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Hydrolysis Reactant1 3-Methoxyaniline Intermediate1 Enamine Intermediate Reactant1->Intermediate1 + Diethyl Acetylenedicarboxylate (Ethanol, RT) Reactant2 Diethyl Acetylenedicarboxylate Intermediate2 Ethyl 7-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High-boiling solvent, Heat) Product 7-Methoxy-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid Intermediate2->Product 1. Saponification (NaOH) 2. Acidification (HCl)

A plausible synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group protons, and signals for the N-H and carboxylic acid protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms, including the characteristic carbonyl carbons of the quinolone ring and the carboxylic acid, as well as the carbon of the methoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H and N-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecule [M+H]+ appearing at m/z 219 or 220, respectively.

Potential Applications and Research Directions

The quinolone scaffold is a cornerstone in the development of antibacterial drugs.[1] Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been extensively studied for their antibacterial properties.[7][8] While the primary focus has often been on the 3-carboxylic acid isomers, other quinolone-related carboxylic acids have also demonstrated significant biological activities.

Recent studies have highlighted the potential of quinoline derivatives as antiproliferative and anti-inflammatory agents.[2][9] For instance, certain quinoline carboxylic acids have shown notable growth inhibition capacities against various cancer cell lines.[9] The structural features of this compound make it an interesting candidate for screening in these therapeutic areas. The methoxy group at the 7-position can enhance cell permeability and modulate metabolic stability, potentially improving the pharmacokinetic profile of the molecule.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. The compound should be stored in a tightly sealed container in a dry, room-temperature environment.

Conclusion

This compound, with a molecular weight of 219.19 g/mol , is a quinolone derivative with significant potential for further investigation in medicinal chemistry and drug development. Its synthesis can be achieved through established chemical reactions, and its structure possesses key functionalities that are often associated with biological activity. The insights provided in this guide aim to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further exploration of its therapeutic potential.

References

A Comprehensive Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides an in-depth analysis of a specific derivative, 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. We explore its fundamental physicochemical properties, outline a robust synthetic strategy rooted in established chemical principles, and discuss its potential biological activities. This document serves as a technical resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols and mechanistic insights to facilitate further investigation and application of this versatile heterocyclic compound.

Introduction to the 4-Quinolone Scaffold

Quinolones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridinone ring. The 4-quinolone core, in particular, is a "privileged structure" in drug development, renowned for its ability to interact with a wide array of biological targets. Since the discovery of nalidixic acid in 1962, the first quinolone antibiotic, this scaffold has been extensively modified, leading to the highly successful class of fluoroquinolone antibacterials.[1][2]

Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The functionalization at the C-2, C-3, and C-7 positions is particularly critical for modulating this activity. The subject of this guide, this compound (CAS 77474-33-0), combines several key structural features: the 4-oxo group and 2-carboxylic acid moiety, which are often crucial for biological activity, and a 7-methoxy group, which can significantly influence potency, selectivity, and metabolic stability.

Physicochemical Properties and Structural Analysis

Accurate characterization is the foundation of chemical and pharmacological research. The identity of the title compound is confirmed by its IUPAC name, this compound, and its unique CAS Registry Number, 77474-33-0.[4][5][6]

It's important to note the existence of tautomerism in this class of molecules. The 4-oxo form exists in equilibrium with its 4-hydroxy tautomer, often named 4-Hydroxy-7-methoxy-quinoline-2-carboxylic acid.[7] While the keto form generally predominates in solid state and neutral solutions, the position of this equilibrium can be influenced by the solvent and pH.

Table 1: Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [4]
CAS Number 77474-33-0 [4][6]
Molecular Formula C₁₁H₉NO₄ [4][7]
Molecular Weight 219.19 g/mol [4][7]
Physical Form Solid
Purity Typically ≥97%

| InChI Key | JUQPPCMGDXBUFQ-UHFFFAOYSA-N | |

Structural Characterization: Unambiguous structural confirmation relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the number and connectivity of protons. For this molecule, characteristic signals would include aromatic protons on the quinolone core, a singlet for the methoxy group, and potentially exchangeable protons for the carboxylic acid and N-H groups.[8][9] ¹³C NMR would confirm the carbon skeleton, including the distinct chemical shifts for the carbonyl and carboxyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would typically show a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Common fragmentation patterns for quinolones include the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[10][11]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ketone and carboxylic acid, O-H and N-H stretching, and C-O stretching for the methoxy ether.[12]

Synthesis and Mechanistic Insights

While various methods exist for quinolone synthesis, a highly effective and adaptable approach for this specific substitution pattern can be derived from principles of the classic Gould-Jacobs reaction.[13][14][15] This strategy involves the condensation of a substituted aniline with a malonic ester derivative, followed by a thermally induced intramolecular cyclization.

The proposed synthesis begins with 3-methoxyaniline and diethyl acetylenedicarboxylate (DEAD). This approach offers a direct route to forming the pyridinone ring with the required carboxylic acid precursor at the C-2 position.

Synthetic Workflow Diagram

SynthesisWorkflow reactant reactant intermediate intermediate product product reagent reagent A 3-Methoxyaniline C Michael Adduct (Intermediate) A->C Michael Addition (e.g., Ethanol, RT) B Diethyl acetylenedicarboxylate B->C Michael Addition (e.g., Ethanol, RT) D Cyclized Ester (Intermediate) C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) High T E Target Compound D->E Saponification & Acidification 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed synthetic pathway for this compound.

Mechanistic Rationale
  • Michael Addition: The synthesis initiates with a nucleophilic attack of the amino group of 3-methoxyaniline onto one of the electrophilic carbons of diethyl acetylenedicarboxylate. This conjugate addition is highly efficient and forms the key open-chain intermediate. The choice of a protic solvent like ethanol can facilitate proton transfer.

  • Thermal Cyclization (Conrad-Limpach-Knorr type): This is the critical ring-forming step. High temperatures are required to overcome the activation energy for the intramolecular nucleophilic attack of the aniline ring onto one of the ester carbonyls, followed by elimination of ethanol.[14] The reaction is typically performed in a high-boiling inert solvent, such as diphenyl ether (Dowtherm A), to achieve the necessary temperatures (around 250 °C).[14][16] The regioselectivity of this cyclization is directed by the electronics of the aniline; the electron-donating methoxy group activates the para position (C-6 of the aniline) for electrophilic attack, leading to the desired 7-methoxy quinolone product.

  • Saponification and Acidification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction achieved by heating the ester with an aqueous base, such as sodium hydroxide.[8] Subsequent acidification of the resulting carboxylate salt with a mineral acid (e.g., HCl) precipitates the final product, this compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate (Intermediate C)

    • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in absolute ethanol.

    • Cool the solution in an ice bath.

    • Add diethyl acetylenedicarboxylate (1.0 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude Michael adduct.

  • Step 2: Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (Intermediate D)

    • Add the crude adduct from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A).

    • Heat the mixture to approximately 250 °C under a nitrogen atmosphere using a heating mantle with a reflux condenser.

    • Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the evolution of ethanol.[16]

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Add a non-polar solvent like hexane or cyclohexane to fully precipitate the product and dilute the high-boiling solvent.[16]

    • Filter the solid, wash thoroughly with hexane, and dry under vacuum.

  • Step 3: Synthesis of this compound (Target Compound E)

    • Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

    • Heat the mixture to reflux for 2-4 hours until the solid dissolves and the hydrolysis is complete (monitor by TLC).[8]

    • Cool the solution to room temperature and filter if any insoluble material is present.

    • Slowly acidify the clear filtrate with aqueous HCl (e.g., 2N HCl) with stirring until the pH is approximately 2-3.

    • Collect the resulting white precipitate by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum to afford the final product.

Biological Activity and Therapeutic Potential

The 4-quinolone scaffold is a validated pharmacophore for targeting DNA gyrase and topoisomerase IV in bacteria.[17] However, modifications at the C-2 and C-3 positions can dramatically shift the biological activity away from antibacterial and towards other therapeutic areas, such as oncology and virology.[2]

Derivatives of 4-oxo-1,4-dihydroquinoline-carboxylic acid are known to possess significant non-classical biological activities:

  • Anticancer Activity: Many quinolone derivatives exhibit potent antiproliferative effects. Their mechanisms often involve the inhibition of eukaryotic topoisomerase II, intercalation into DNA, or the inhibition of other key enzymes in cancer cell proliferation.[2] The presence of the carboxylic acid is often critical for this activity.

  • Anti-inflammatory and Antiviral Potential: The quinolone nucleus is present in compounds investigated for a range of other activities, highlighting its versatility as a starting point for drug discovery campaigns.[3][18]

The title compound, with its specific substitution pattern, represents a valuable probe molecule and a potential starting point for the development of novel therapeutic agents. A logical next step in its evaluation would be to screen it in a panel of cancer cell lines.

Drug Discovery Workflow

A typical workflow for evaluating a novel compound like this involves a tiered screening approach to identify and validate biological activity.

ScreeningWorkflow start start process process decision decision output output A Compound Synthesis & Purification B Primary Screen: Broad Panel Cytotoxicity (e.g., NCI-60 Panel) A->B C Active? B->C D Secondary Screen: Target Identification & Mechanism of Action Studies C->D Yes G Inactive / Discard C->G No E Lead Optimization: Structure-Activity Relationship (SAR) Studies D->E F Preclinical Candidate E->F

Caption: A conceptual workflow for the preclinical evaluation of a novel quinolone derivative.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of this compound, a robust and widely used method is the Sulforhodamine B (SRB) assay. This colorimetric assay measures total cellular protein content, providing a reliable estimation of cell viability and biomass.[19][20]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells cultured in 96-well plates.[19][21]

  • Materials:

    • Adherent cancer cell line (e.g., MCF-7, HCT116)

    • Complete cell culture medium

    • 96-well flat-bottom microtiter plates

    • Test compound (dissolved in DMSO, then diluted in medium)

    • Trichloroacetic acid (TCA) solution (10% w/v, cold)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Wash solution (1% v/v acetic acid)

    • Solubilization buffer (10 mM Tris base, pH 10.5)

    • Microplate reader (absorbance at 510-540 nm)

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of fresh medium containing the compound dilutions (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only as a blank control.

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) for a final concentration of ~3.3% TCA, or carefully remove the medium and add 100 µL of 10% TCA. Incubate at 4°C for at least 1 hour.[20]

      • Causality Note: TCA fixes the cells by precipitating proteins, ensuring that all cellular protein content is retained for staining.

    • Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound components.[20] After the final wash, remove all residual liquid and air-dry the plates completely.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

      • Causality Note: Under mildly acidic conditions, the anionic SRB dye binds stoichiometrically to the basic amino acid residues of the fixed cellular proteins.[22]

    • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[22] Air-dry the plates until no moisture is visible.

    • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the optical density (OD) at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is a well-defined chemical entity belonging to the pharmacologically significant 4-quinolone class. Its structure presents key functionalities that are amenable to synthetic modification, making it an attractive scaffold for medicinal chemistry programs. The synthetic route outlined in this guide is robust and allows for the generation of analogs by simply varying the starting aniline.

Future research should focus on a comprehensive biological evaluation of this compound, beginning with broad cytotoxicity screening. Should promising activity be identified, subsequent efforts would involve structure-activity relationship (SAR) studies. Modifications, such as altering the substituent at the 7-position or converting the carboxylic acid to various amides or esters, could be systematically explored to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic candidates.

References

An In-depth Technical Guide to the Chemical Stability of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability to guide formulation development, establish appropriate storage conditions, and ensure therapeutic efficacy and safety. This document will delve into the theoretical underpinnings of its potential degradation pathways and provide robust, field-proven methodologies for its stability assessment.

Introduction: The Significance of Stability

This compound is a quinolone derivative, a class of compounds known for its diverse pharmacological activities. The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] Forced degradation studies are an indispensable tool in the pharmaceutical industry to understand the chemical behavior of a molecule under stress conditions, which helps in the development of stable formulations and analytical methods.[1][3] This guide will explore the potential vulnerabilities of the this compound structure to various environmental factors.

Molecular Structure and Potential Instabilities

The chemical structure of this compound, with its quinolone core, carboxylic acid, and methoxy group, presents several potential sites for chemical degradation. Understanding these functional groups is key to predicting its stability profile.

  • Quinolone Core: The quinolone ring system can be susceptible to photolytic degradation.[4]

  • Carboxylic Acid: This group can undergo decarboxylation, especially at elevated temperatures.

  • Methoxy Group: The ether linkage of the methoxy group may be susceptible to cleavage under harsh acidic conditions.

  • Amide Bond (in the quinolone ring): Amide bonds can be prone to hydrolysis under acidic or basic conditions.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated under forced degradation conditions. These studies are intentionally designed to be more severe than accelerated stability testing to identify all likely degradation products.[1][3]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For this compound, both acidic and basic conditions could induce degradation.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the amide bond within the quinolone ring could potentially undergo hydrolysis, leading to ring opening. Additionally, the methoxy group could be susceptible to cleavage, yielding the corresponding phenol.

  • Base-Catalyzed Hydrolysis: In a basic medium, the amide bond in the quinolone ring is also susceptible to hydrolysis. The carboxylic acid group will exist as a carboxylate salt.

G cluster_hydrolysis Hydrolytic Degradation Pathways parent This compound acid_product Ring-Opened Product (Amide Cleavage) parent->acid_product  Acidic Conditions (e.g., HCl)   demethylated_product 7-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid parent->demethylated_product  Strong Acid/Heat   base_product Ring-Opened Product (Amide Cleavage) parent->base_product  Basic Conditions (e.g., NaOH)  

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

Oxidation can be a significant degradation pathway, often initiated by exposure to peroxides or atmospheric oxygen. The electron-rich aromatic ring system of the quinolone core could be susceptible to oxidation.

G cluster_oxidation Oxidative Degradation Pathway parent This compound oxidized_product N-oxide or Hydroxylated Derivatives parent->oxidized_product  Oxidizing Agent (e.g., H₂O₂)  

Caption: Predicted oxidative degradation pathway.

Photolytic Degradation

Quinolone derivatives are known to be sensitive to light.[4] Exposure to UV or visible light can lead to the formation of photoproducts through various mechanisms, including oxidation and rearrangement.

G cluster_photolysis Photolytic Degradation Pathway parent This compound photo_product Photodegradation Products (e.g., Rearrangement, Dimerization) parent->photo_product  UV/Visible Light  

Caption: Predicted photolytic degradation pathway.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a plausible degradation pathway. This would result in the loss of carbon dioxide and the formation of 7-methoxy-1,4-dihydroquinolin-4-one.

G cluster_thermal Thermal Degradation Pathway parent This compound decarboxylated_product 7-Methoxy-1,4-dihydroquinolin-4-one parent->decarboxylated_product  Heat (Thermolysis)  

Caption: Predicted thermal degradation pathway.

Experimental Protocols for Stability Assessment

A systematic approach to forced degradation is crucial for understanding the stability of this compound. The following protocols are based on ICH guidelines and best practices in the pharmaceutical industry.[1]

Development of a Stability-Indicating Analytical Method

Before initiating forced degradation studies, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated. This method should be able to separate the parent drug from all potential degradation products.

Workflow for Method Development:

G cluster_workflow Stability-Indicating Method Development Workflow start Initial Method Scouting (Column, Mobile Phase, Detector) stress_samples Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) start->stress_samples method_optimization Method Optimization (Gradient, Flow Rate, Temperature) stress_samples->method_optimization peak_purity Peak Purity Analysis (e.g., using a Diode Array Detector) method_optimization->peak_purity validation Method Validation (Specificity, Linearity, Accuracy, Precision) peak_purity->validation

References

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide focuses on a specific, yet significant, member of this family: This compound . As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is designed to provide researchers and drug development professionals with a synthesized, in-depth understanding of this molecule, grounded in established chemical principles and field-proven insights. We will explore its fundamental properties, plausible synthetic routes, analytical characterization, and potential therapeutic applications, explaining the causality behind the scientific choices at each step.

Core Molecular Profile and Structural Insights

This compound (CAS No: 77474-33-0) is a heterocyclic compound featuring a 4-quinolone core.[3][4] This core is characterized by a bicyclic system where a benzene ring is fused to a pyridin-4-one ring. The molecule's functionality is further defined by a carboxylic acid group at position 2 and a methoxy group at position 7, which are critical determinants of its chemical reactivity and biological potential.

A key structural feature of this class of compounds is the keto-enol tautomerism between the 4-oxo form (a ketone) and the 4-hydroxy form (an enol). While the 4-oxo tautomer is generally predominant, the equilibrium can be influenced by the solvent and solid-state packing forces. This is reflected in its various synonyms, such as "4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid".[4]

Fundamental Properties
PropertyValueSource
CAS Number 77474-33-0[3]
Molecular Formula C₁₁H₉NO₄[3][5]
Molecular Weight 219.19 g/mol [3][5]
IUPAC Name This compound[4]
Appearance Solid[4]
Purity Typically ≥97% for research grades[4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis Strategy and Experimental Protocol

Retrosynthetic Analysis

The proposed synthesis involves a cyclization reaction as the key step. The target molecule can be disconnected at the N1-C2 and C4-C4a bonds, leading back to an aniline derivative and a diethyl ethoxymethylenemalonate (or similar) derivative.

retrosynthesis target This compound intermediate Anilinomethylene malonic ester derivative target->intermediate Hydrolysis & Saponification intermediate->target Thermal Cyclization (Dowtherm A) starting_materials 3-Methoxyaniline + Diethyl ethoxymethylenemalonate intermediate->starting_materials Condensation

Caption: Retrosynthetic pathway for the target compound.

Proposed Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful formation of the intermediate can be confirmed by techniques like NMR or LC-MS before proceeding to the final, high-temperature cyclization step.

Step 1: Condensation to form Diethyl 2-((3-methoxyphenylamino)methylene)malonate

  • Rationale: This initial step forms the key acyclic intermediate by reacting a substituted aniline with a malonate derivative. The reaction is a nucleophilic substitution on the electron-deficient double bond of the malonate.

  • Procedure:

    • To a round-bottom flask, add 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture gently to 100-110 °C with stirring under a nitrogen atmosphere for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.

    • Upon completion, the ethanol byproduct is removed under reduced pressure. The resulting crude oil or solid intermediate is often pure enough for the next step but can be purified by recrystallization from ethanol if necessary.

Step 2: Thermal Cyclization and Saponification

  • Rationale: The high temperature of the Dowtherm A solvent facilitates an intramolecular Friedel-Crafts-type cyclization, where the aromatic ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolone ring. The subsequent addition of aqueous base saponifies the remaining ester to the target carboxylic acid.

  • Procedure:

    • Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

    • Heat the solution to 240-250 °C for 30-60 minutes. This step is critical and must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Cool the reaction mixture and carefully dilute it with a hydrocarbon solvent like hexane to precipitate the crude ethyl ester of the target compound.

    • Filter the solid and wash with hexane.

    • Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux for 1-2 hours to achieve saponification.

    • Cool the solution to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The target carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule. The following data are predictive, based on the analysis of similar quinoline derivatives and fundamental spectroscopic principles.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be complex, but several characteristic bands will be prominent.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.[8]
~3100N-H stretchAmide (in quinolone)Characteristic of the N-H bond in the pyridinone ring.
1720-1690C=O stretchCarboxylic AcidTypical carbonyl stretch for a carboxylic acid.[8]
1660-1640C=O stretchAmide (in quinolone)The C4-keto group carbonyl stretch.
1620-1580C=C stretchAromatic RingVibrations of the fused aromatic system.
1250-1200C-O stretchAryl EtherAsymmetric C-O-C stretch of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information on the number and electronic environment of protons.

  • ~13-15 ppm (singlet, 1H, very broad): Carboxylic acid proton (-COOH).

  • ~11-12 ppm (singlet, 1H, broad): N-H proton of the quinolone ring.

  • ~7.5-8.0 ppm (doublet, 1H): Proton at C5, deshielded by the adjacent C4-carbonyl.

  • ~7.0-7.4 ppm (multiplet, 3H): Protons at C3, C6, and C8. Their exact shifts and coupling patterns would require detailed analysis.

  • ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

¹³C NMR: Identifies all unique carbon atoms.

  • ~175-180 ppm: C4-carbonyl carbon.

  • ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • ~160 ppm: C7, attached to the electron-donating methoxy group.

  • ~110-145 ppm: Aromatic and vinyl carbons of the quinoline ring.

  • ~56 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak (M⁺): m/z = 219.05

  • Key Fragmentation: A primary fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a significant peak at m/z = 175. Further fragmentation of the quinolone ring would also be observed.

Potential Biological Activities and Therapeutic Applications

The 4-quinolone scaffold is a well-established pharmacophore. Derivatives are known to exhibit a range of biological activities, and it is highly probable that this compound and its analogues could serve as valuable leads in drug discovery.[1][2]

Antiproliferative and Anticancer Potential

Many quinoline derivatives have shown significant cytotoxicity against various cancer cell lines.[2][9] The planar nature of the fused ring system allows for intercalation with DNA, while other substitutions can enable inhibition of key enzymes like topoisomerases or protein kinases. The methoxy and carboxylic acid groups on this specific molecule offer sites for hydrogen bonding and potential interactions with biological targets.

Anti-inflammatory and Antioxidant Activity

Quinolone carboxamides have been investigated as inhibitors of enzymes like lipoxygenase (LOX), indicating anti-inflammatory potential.[1] Additionally, the phenolic-like structure (in its 4-hydroxy tautomeric form) suggests a capacity for radical scavenging, which is a hallmark of antioxidant activity. Studies on related quinolines have demonstrated both anti-inflammatory and antioxidant effects.[1][2]

Proposed Workflow for Biological Screening

To assess the therapeutic potential of this compound, a tiered screening approach is recommended.

screening_workflow cluster_0 Primary Screening cluster_1 Secondary Screening (for active hits) cluster_2 Lead Optimization A Compound Synthesis & Purification B In Vitro Cytotoxicity Assay (e.g., MTT Assay on MCF-7, HCT116 cells) A->B C Anti-inflammatory Assay (e.g., LOX Inhibition) A->C D Antioxidant Assay (e.g., DPPH Scavenging) A->D E Dose-Response Studies (Determine IC₅₀ values) B->E F Mechanism of Action Studies (e.g., Kinase Panel, Apoptosis Assay) E->F G Structure-Activity Relationship (SAR) (Synthesize Analogs) F->G

Caption: Tiered workflow for evaluating the biological activity of the title compound.

Conclusion and Future Directions

This compound is a molecule of significant interest, built upon a therapeutically validated quinolone scaffold. This guide has provided a comprehensive technical overview, from its fundamental chemical properties and a plausible, robust synthesis strategy to its analytical characterization and potential biological applications.

The true value of this compound likely lies in its role as a molecular template. Future research should focus on:

  • Derivatization: The carboxylic acid and the quinolone nitrogen are prime sites for modification to generate libraries of esters, amides, and N-alkylated derivatives to explore structure-activity relationships (SAR).

  • Mechanism of Action Studies: For any observed biological activity, elucidating the precise molecular target (e.g., a specific enzyme or receptor) is a critical next step.

  • Computational Modeling: In silico docking studies can help predict binding modes to known targets and guide the rational design of more potent analogues.

By leveraging the foundational knowledge presented here, researchers are well-equipped to unlock the full therapeutic potential of this promising quinoline derivative.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a key intermediate in pharmaceutical research. The primary method detailed is the Gould-Jacobs reaction, a robust and well-established pathway for constructing the 4-quinolone scaffold. These notes offer in-depth mechanistic insights, detailed step-by-step protocols for both conventional high-temperature and subsequent saponification steps, troubleshooting advice, and data visualization to ensure successful and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Background

The 4-oxo-1,4-dihydroquinoline (4-quinolone) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including widely used fluoroquinolone antibiotics.[1] The specific analogue, this compound, serves as a crucial building block for more complex molecules. Its structural features, including the methoxy group at the 7-position and the carboxylic acid at the 2-position, provide key points for further functionalization, influencing the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of this target molecule is most effectively achieved through the Gould-Jacobs reaction.[2][3] This classic method involves the condensation of a substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization and subsequent hydrolysis.[4][5] The reaction is particularly well-suited for anilines with electron-donating groups, such as the methoxy group in our target's precursor, which facilitate the critical cyclization step.

The Gould-Jacobs Reaction: Mechanism and Strategy

The synthesis proceeds in a logical, multi-step sequence. Understanding the causality behind each step is critical for optimization and troubleshooting.

Step A: Condensation: The synthesis begins with the nucleophilic substitution reaction between 3-methoxyaniline (m-anisidine) and diethyl ethoxymethylenemalonate (DEEMM). The lone pair of electrons on the aniline's nitrogen atom attacks the electron-deficient carbon of the double bond in DEEMM. This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate. This initial step is typically performed under moderate heat to drive the reaction to completion by removing the ethanol byproduct.[6]

Step B: Thermal Cyclization: This is the key ring-forming step and the most energetically demanding part of the synthesis. The anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclization at high temperatures, typically between 250-260 °C.[5] This intramolecular reaction forms the heterocyclic quinoline ring. The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve and maintain the necessary temperature uniformly, which can significantly increase the reaction yield to as high as 95%.[4][5]

Step C: Saponification: The cyclized product, ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, is an ester. To obtain the final carboxylic acid, the ester group is hydrolyzed. This is achieved through saponification, a process involving heating the ester with a strong base, typically aqueous sodium hydroxide.[5] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a carboxylate salt.

Step D: Acidification: The final step is the protonation of the carboxylate salt. By carefully acidifying the reaction mixture with an acid like hydrochloric acid, the final product, this compound, which is insoluble in the acidic aqueous medium, precipitates out and can be isolated by filtration.

Reaction Pathway Diagram

G cluster_0 Step A: Condensation cluster_1 Step B: Thermal Cyclization cluster_2 Step C & D: Saponification & Acidification A 3-Methoxyaniline C Diethyl 2-((3-methoxyphenylamino)methylene)malonate A->C + Heat - EtOH B Diethyl Ethoxymethylenemalonate (DEEMM) B->C + Heat - EtOH D Ethyl 7-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate C->D + High Temp (~250°C) - EtOH E Sodium 7-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate D->E 1. NaOH, Heat F 7-Methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylic acid E->F 2. HCl (aq)

Caption: Gould-Jacobs reaction pathway for the target synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

This protocol details the initial condensation and subsequent high-temperature cyclization to form the quinoline ester intermediate.

Materials & Reagents:

  • 3-Methoxyaniline (m-anisidine)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes (or Petroleum Ether)

  • Round-bottom flask equipped with a reflux condenser and heating mantle

  • Distillation apparatus (optional, for ethanol removal)

Procedure:

  • Condensation:

    • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture gently at 100-110 °C for 1-2 hours. The reaction is often accompanied by the evolution of ethanol.

    • To drive the reaction to completion, remove the ethanol formed under reduced pressure. The product at this stage is the crude diethyl 2-((3-methoxyphenylamino)methylene)malonate intermediate.

  • Cyclization:

    • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle. Maintain this temperature for 20-30 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Causality: The high temperature provides the necessary activation energy for the 6-electron electrocyclization to occur, forming the stable aromatic quinoline ring system.[5]

  • Isolation and Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • While still warm, carefully pour the mixture into a beaker containing hexanes or petroleum ether (approx. 10-20 volumes). This will cause the product to precipitate.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid thoroughly with hexanes to remove the high-boiling solvent.

    • Dry the product under vacuum to yield crude ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

Materials & Reagents:

  • Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (from Protocol 1)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), concentrated or 4M

  • Distilled water

  • pH paper or pH meter

  • Beaker, magnetic stirrer, and filtration apparatus

Procedure:

  • Hydrolysis:

    • Suspend the crude ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide (use a sufficient excess, typically 3-4 equivalents of NaOH).

    • Heat the mixture to reflux (approx. 100 °C) with stirring for 2-4 hours. The solid should gradually dissolve as the sodium salt of the carboxylic acid is formed.

    • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Acidification and Precipitation:

    • Cool the reaction mixture to room temperature. If any unreacted starting material is present, it can be removed by filtration.

    • Transfer the clear filtrate to a clean beaker and place it in an ice bath.

    • Slowly add hydrochloric acid dropwise with vigorous stirring. The final product will begin to precipitate.

    • Continue adding acid until the solution is acidic (pH 2-3).

    • Causality: The addition of acid protonates the carboxylate anion, rendering the molecule neutral and significantly reducing its solubility in water, which leads to its precipitation.

  • Isolation:

    • Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

    • Collect the white to off-white solid product by vacuum filtration.

    • Wash the filter cake with cold distilled water to remove any inorganic salts.

    • Dry the final product, this compound, in a vacuum oven.

Data Summary and Expected Results

The following table summarizes typical quantities and expected outcomes for this synthesis.

ParameterValueNotes
Starting Material 3-MethoxyanilineHigh purity is recommended.
Key Reagent Diethyl ethoxymethylenemalonateShould be used in slight excess (1.05 eq).
Cyclization Temp. 250-260 °CCritical for yield; monitor carefully.[6]
Hydrolysis Base 10% NaOH (aq)Use sufficient excess to ensure complete reaction.
Yield (Ester) 70-85%Dependent on cyclization efficiency.
Yield (Acid) 85-95%Hydrolysis is typically high-yielding.
Final Product Purity >95%Can be improved by recrystallization.
Appearance White to off-white solid

Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Low Yield in Cyclization Suboptimal temperature or insufficient reaction time.Ensure the reaction reaches at least 250 °C. Use a high-boiling solvent like Dowtherm A. Consider microwave-assisted synthesis for better temperature control and reduced reaction times.[5]
Formation of Regioisomers Cyclization can occur at either ortho position of the aniline.For m-anisidine, cyclization is strongly directed to the position para to the methoxy group due to steric hindrance and electronic effects, minimizing the formation of the 5-methoxy isomer.[4]
Incomplete Hydrolysis Insufficient base or reaction time.Increase the amount of NaOH solution or prolong the reflux time. Monitor completion by TLC.[6]
Product Decomposition Excessively high temperature during cyclization.Carefully control the heating to avoid exceeding 260 °C. Prolonged heating can lead to decarboxylation.[6]

Experimental Workflow Visualization

G start Start step1 Condensation: React 3-Methoxyaniline with DEEMM (110°C) start->step1 step2 Remove EtOH (Vacuum) step1->step2 step3 Thermal Cyclization: Add Diphenyl Ether, Heat to 250°C step2->step3 step4 Precipitation: Cool and Add Hexanes step3->step4 step5 Isolate Ester: Filter and Wash Solid step4->step5 step6 Saponification: Reflux Ester in 10% NaOH (aq) step5->step6 step7 Acidification: Cool and Add HCl to pH 2-3 step6->step7 step8 Isolate Final Product: Filter, Wash with Water, and Dry step7->step8 end_node End step8->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction is a reliable and effective method. The success of the synthesis hinges on careful control of the high-temperature cyclization step and ensuring the complete hydrolysis of the ester intermediate. By following the detailed protocols and understanding the underlying chemical principles outlined in these notes, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and development.

References

Application Note: High-Purity Isolation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various bioactive molecules, including antimalarial and antibacterial agents.[1] The reliability and reproducibility of downstream applications, such as biological screening, structural analysis, and further chemical modification, are directly dependent on the purity of this starting material. This guide provides detailed, validated protocols for the purification of this compound, designed for researchers and drug development professionals who require material of the highest analytical standard. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and scalable purification.

Compound Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₉NO₄[2]
Molecular Weight 219.19 g/mol [2]
Appearance Off-white to pale yellow solidAssumed
pKa (Carboxylic Acid) ~3-4 (Estimated)General knowledge
Solubility Soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃), DMSO, DMF. Sparingly soluble in water, methanol, and ethanol. Insoluble in non-polar solvents like hexanes.General chemical principles
Common Synthesis and Potential Impurities

The most common route to this class of compounds is the Gould-Jacobs reaction .[1][3] This synthesis involves the condensation of an aniline derivative (m-anisidine) with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification (hydrolysis) of the resulting ester.[3][4]

Understanding this pathway allows us to anticipate the primary impurities:

  • Unreacted Starting Materials: Residual m-anisidine and diethyl ethoxymethylenemalonate.

  • Intermediate Species: The unhydrolyzed ethyl ester (ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate).

  • Side-Products: Isomeric quinolones or products from incomplete cyclization.

The purification strategies outlined below are designed to systematically remove these specific impurities.

Purification Methodologies

A multi-step approach is recommended, beginning with a bulk purification technique to remove gross impurities, followed by a high-resolution method to achieve analytical-grade purity.

Method 1: pH-Mediated Precipitation (Acid-Base Extraction)

Principle: This technique leverages the acidic nature of the carboxylic acid functional group. The target compound is selectively deprotonated by a weak base to form a water-soluble carboxylate salt, leaving non-acidic and weakly acidic organic impurities behind in an organic solvent. The pure compound is then recovered by re-acidification, causing it to precipitate from the aqueous solution.[5][6][7]

Protocol:

  • Dissolution: Dissolve the crude solid (e.g., 10.0 g) in a suitable organic solvent such as ethyl acetate (150 mL). Some insoluble material may remain.

  • Basification & Extraction: Transfer the mixture to a separatory funnel. Add a 5% aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Scientific Rationale: Sodium bicarbonate is a weak base, ensuring that only the relatively strong carboxylic acid is deprotonated, while less acidic impurities (like potential phenolic side-products) might not react.[8] This improves selectivity.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) contains the sodium salt of the target compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of 5% NaHCO₃ solution (50 mL) to the organic layer remaining in the funnel. Shake again to extract any residual product. Combine this second aqueous extract with the first.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3 (verify with pH paper). A thick precipitate of the pure product will form.[6][8]

  • Isolation & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

AcidBaseWorkflow cluster_org Organic Phase (Ethyl Acetate) cluster_aq Aqueous Phase Crude Crude Solid (Product + Impurities) Org_Impurities Neutral & Basic Impurities Remain Crude->Org_Impurities Aq_Salt Aqueous Sodium Salt (Soluble Product) Crude->Aq_Salt + NaHCO3 (aq) Shake & Separate Precipitate Pure Solid (Precipitated Product) Aq_Salt->Precipitate + HCl (aq) (pH 2-3) Filtered_Solid Pure Product Precipitate->Filtered_Solid Filter & Dry

Fig. 1: Workflow for Acid-Base Purification.
Method 2: Recrystallization from a Polar Solvent System

Principle: Recrystallization is a powerful technique for removing small amounts of impurities that may have co-precipitated with the product. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[9][10] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Protocol:

  • Solvent Selection: Based on the polar nature of the compound, solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures such as Ethanol/Water are suitable candidates. A DMF/Water system is often effective.

  • Dissolution: Place the purified solid from Method 1 (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of DMF (e.g., 20-25 mL) and heat the mixture gently with stirring (e.g., to 80-90 °C) until the solid completely dissolves.

    • Scientific Rationale: Using the minimum volume of hot solvent is crucial for maximizing recovery yield.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add a few drops of DMF to redissolve the precipitate and obtain a clear solution again.

  • Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal formation, subsequently place the flask in an ice bath for at least 1 hour.

    • Expert Tip: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid crashing can trap impurities.

  • Isolation & Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of a cold 1:1 DMF/water mixture, followed by a wash with cold ethanol or diethyl ether to remove the high-boiling point DMF.

  • Drying: Dry the final product in a vacuum oven at 70-80 °C to a constant weight.

RecrystallizationWorkflow Start Impure Solid Dissolve 1. Dissolve in minimal hot DMF Start->Dissolve Induce 2. Add Water until turbid, then clarify Dissolve->Induce Cool 3. Slow Cooling (Room Temp -> Ice Bath) Induce->Cool Filter 4. Vacuum Filter & Wash with Cold Solvent Cool->Filter Final High-Purity Crystals Filter->Final Impurities Impurities remain in Mother Liquor Filter->Impurities Dry 5. Dry under Vacuum

Fig. 2: Workflow for Recrystallization.

Verification of Purity

The success of the purification should be confirmed using standard analytical methods:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show sharp, well-defined peaks corresponding to the structure with correct integrations and the absence of peaks attributable to starting materials or solvents.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should show a single major peak, with purity typically >98% by area normalization.

Troubleshooting

IssuePotential CauseRecommended Solution
Low recovery after precipitation Incomplete precipitation (pH not low enough) or product is partially soluble in the acidic aqueous solution.Ensure pH is adjusted to <3. Minimize the total volume of water used. Ensure the solution is thoroughly chilled before filtration.
Product "oils out" during recrystallization The boiling point of the solvent is too low, or the solution is supersaturated.Ensure the solvent's boiling point is higher than the compound's melting point.[10] Add slightly more hot solvent before cooling.
No crystals form upon cooling Solution is not sufficiently saturated; compound may be too soluble in the chosen solvent.Reduce the amount of solvent by boiling some off. Try adding an anti-solvent (like water to an ethanol solution). Scratch the inside of the flask with a glass rod to create nucleation sites.

References

Application Note: High-Throughput Analysis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable analytical methodologies for the quantitative determination of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a key quinolone derivative. Recognizing the importance of this compound in pharmaceutical research and development, we provide detailed protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification in various matrices. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for immediate implementation.

Introduction

This compound (MW: 219.19 g/mol , Formula: C₁₁H₉NO₄) belongs to the quinolone class of compounds, which are significant due to their broad-spectrum antibacterial activity.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolite identification.[1] This guide provides two complementary analytical approaches: a widely accessible HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS/MS method for trace-level detection and confirmation.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₄[2][3]
Molecular Weight219.193 g/mol [2]
LogP2.54[2]
pKa(Not explicitly found, but expected to have an acidic carboxylic acid group and a weakly basic quinolone nitrogen)N/A

The LogP value suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. The presence of the carboxylic acid and the quinolone ring structure dictates its behavior in different pH mobile phases and its ionization potential for mass spectrometry.

HPLC-UV Method Development and Protocol

High-Performance Liquid Chromatography (HPLC) is a staple technique for the analysis of quinolones due to its high resolution and sensitivity.[1] A reversed-phase method is proposed, leveraging the analyte's hydrophobicity for retention and separation.

Rationale for Method Parameters
  • Column: A C18 column is selected as it provides excellent retention for moderately non-polar compounds like our target analyte.[1] The dimensions and particle size are chosen for a balance between resolution and analysis time.

  • Mobile Phase: An acidified mobile phase (using formic acid) serves two purposes: it protonates the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 column, and it provides a source of protons for potential future transition to mass spectrometry. Acetonitrile is a common and effective organic modifier for the elution of quinolones.

  • Detection: Quinolone derivatives are known to possess strong UV absorbance.[1] Based on the analysis of similar compounds, a detection wavelength in the range of 254-330 nm is expected to provide good sensitivity.[4] An initial photodiode array (PDA) scan is recommended to determine the optimal wavelength.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Column heating to 30-35°C can improve peak shape and reduce backpressure.[4]

HPLC-UV Protocol

Objective: To provide a robust and reproducible method for the quantification of this compound in bulk or simple formulations.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥98%).

  • Reference standard of this compound.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.[4]

    • Perform serial dilutions with the mobile phase to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in methanol or a suitable solvent to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient70% A / 30% B (Isocratic) or a shallow gradient if needed
Flow Rate1.0 mL/min
Column Temperature35°C
Injection Volume10 µL
Detection Wavelength260 nm (or optimal wavelength from PDA scan)
Run Time10 minutes
  • Analysis and Data Processing:

    • Inject the standards and samples.

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Stock (1 mg/mL in MeOH) Cal_Curve Calibration Standards (Serial Dilution) Standard->Cal_Curve Sample Sample Dissolution & Filtration HPLC HPLC System (C18 Column, UV Detector) Sample->HPLC Inject Cal_Curve->HPLC Inject Data Chromatogram Integration HPLC->Data Report Concentration Calculation Data->Report

Caption: HPLC-UV analysis workflow.

LC-MS/MS Method Development and Protocol

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6]

Rationale for Method Parameters
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for quinolone compounds, as the nitrogen atoms in the quinolone ring are readily protonated.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[5] The precursor ion will be the protonated molecule [M+H]⁺. The product ions are determined by infusing the standard and performing a product ion scan.

  • Chromatography: The HPLC conditions can be adapted from the UV method. The key is to use volatile mobile phase additives like formic or acetic acid instead of non-volatile buffers like phosphate.[5] A C8 or C18 column is suitable.[5]

  • Sample Preparation: For complex matrices, sample cleanup is essential. Solid-phase extraction (SPE) with a C18 cartridge is a common and effective technique for extracting quinolones.[1]

LC-MS/MS Protocol

Objective: To establish a highly sensitive and selective method for the quantification of this compound in complex matrices.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • Reversed-phase C8 or C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Reference standard of this compound.

  • SPE cartridges (e.g., C18).

Procedure:

  • Mass Spectrometer Tuning and Optimization:

    • Prepare a ~1 µg/mL solution of the reference standard in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion ([M+H]⁺, expected m/z 220.1) and optimize fragmentor voltage.

    • Perform a product ion scan to identify 2-3 suitable product ions for MRM transitions and optimize collision energies for each.

  • Standard and Sample Preparation:

    • Prepare calibration standards in a blank matrix extract to compensate for matrix effects.

    • For sample preparation, a generic SPE protocol can be followed:

      • Condition the C18 SPE cartridge with methanol followed by water.[1]

      • Load the pre-treated sample.

      • Wash with water to remove interferences.

      • Elute the analyte with methanol.[1]

      • Evaporate the eluent and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

ParameterCondition
LC Conditions
ColumnC8 or C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Positive
Capillary Voltage~3.5-4.5 kV
Gas Temperature~300-350°C
Gas Flow~8-12 L/min
Nebulizer Pressure~35-45 psi
MRM TransitionsPrecursor Ion (m/z 220.1) -> Product Ion 1 (TBD), Product Ion 2 (TBD)
  • Data Analysis:

    • Quantify using the peak area of the primary MRM transition.

    • Use the secondary transition for confirmation (ion ratio).

    • Calculate concentration based on the matrix-matched calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Confirmation Sample Matrix Sample SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Recon Evaporation & Reconstitution SPE->Recon LCMS LC-MS/MS System (MRM Mode) Recon->LCMS Inject Quant Quantification (Primary Transition) LCMS->Quant Confirm Confirmation (Ion Ratio) LCMS->Confirm

References

Application Notes and Protocols for the In Vitro Assay Development of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolone Scaffolds

The quinoline and quinolone structural motifs are considered "privileged scaffolds" in medicinal chemistry. These nitrogen-containing heterocyclic compounds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties.[1] Extensive research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5] The diverse biological activities of quinoline derivatives underscore the importance of robust in vitro screening methods to identify and characterize novel therapeutic candidates.

This document provides a detailed guide for the initial in vitro characterization of a novel quinolone derivative, 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . Given the compound's novelty and the absence of established biological targets, a foundational step is to assess its impact on cell viability and proliferation. This allows for the determination of its cytotoxic potential, which is a critical parameter for guiding further drug development efforts, be it in oncology or other therapeutic areas where modulating cell growth is desired.[6]

We present a comprehensive protocol for a widely used and well-validated colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the half-maximal inhibitory concentration (IC50) of the compound.[7][8] This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental design and data interpretation.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is predominantly carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[4][8] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, providing a reliable measure of the cytotoxic or anti-proliferative effects of a test compound.[9]

Experimental Workflow

The overall workflow for assessing the in vitro activity of this compound using the MTT assay is depicted below.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Culture & Maintenance CellSeeding 3. Cell Seeding in 96-Well Plate CellCulture->CellSeeding CompoundPrep 2. Compound Stock Solution Preparation CompoundTreatment 4. Treatment with Serial Dilutions of Compound CompoundPrep->CompoundTreatment CellSeeding->CompoundTreatment Incubation 5. Incubation (e.g., 24, 48, 72h) CompoundTreatment->Incubation MTTAddition 6. Addition of MTT Reagent Incubation->MTTAddition FormazanSolubilization 7. Solubilization of Formazan Crystals MTTAddition->FormazanSolubilization AbsorbanceReading 8. Absorbance Reading (570 nm) FormazanSolubilization->AbsorbanceReading DataProcessing 9. Data Processing & Normalization AbsorbanceReading->DataProcessing IC50 10. IC50 Calculation DataProcessing->IC50

Caption: Workflow for determining the cytotoxicity of a novel compound.

Detailed Protocol: MTT Assay for Cytotoxicity Profiling

This protocol is designed to be a self-validating system by incorporating appropriate controls and emphasizing consistent experimental execution.

I. Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MRC-5 [normal lung fibroblast]) for assessing selectivity. The choice of cell lines should be guided by the therapeutic goal.[10][11]

  • Compound: this compound.

  • Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

  • Trypsin-EDTA (0.25%): for cell detachment.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile microplates.

  • Sterile pipette tips and tubes.

  • Humidified incubator: 37°C, 5% CO2.

  • Microplate reader: capable of measuring absorbance at 570 nm.

II. Compound Preparation and Handling

The solubility and stability of the test compound are critical for accurate results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. Quinolone derivatives can be sensitive to light and moisture, so it is advisable to store the stock solution in small aliquots in amber vials at -20°C or -80°C in a desiccated environment to prevent degradation.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in a complete cell culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[12]

III. Experimental Procedure
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure that the cells are still in the exponential growth phase at the end of the experiment.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared serial dilutions of the compound to the respective wells.

    • Controls are crucial for data interpretation and validation:

      • Vehicle Control: Wells containing cells treated with the medium containing the same final concentration of the solvent (e.g., DMSO) as the compound-treated wells. This group represents 100% cell viability.

      • Untreated Control: Wells with cells in the culture medium only.

      • Blank Control: Wells with culture medium but no cells, to measure background absorbance.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.[7]

IV. Data Acquisition and Analysis
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Processing:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC50 Determination:

    • The IC50 is the concentration of the compound that inhibits cell growth by 50%.

    • Plot the % Cell Viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[3][13][14][15] Software such as GraphPad Prism or an Excel add-in can be used for this analysis.[6]

Data Presentation and Interpretation

The results of the cytotoxicity assay should be summarized in a clear and concise manner.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0) 1.2540.087100.0
0.1 1.1980.07595.5
1 1.0520.06383.9
10 0.6310.04150.3
50 0.2150.02217.1
100 0.1030.0158.2
Positive Control 0.1500.01812.0

Interpretation: Based on the hypothetical data above, the IC50 value for this compound in this specific cell line would be approximately 10 µM. A lower IC50 value indicates higher potency. Comparing the IC50 values across a panel of cancerous and non-cancerous cell lines can provide insights into the compound's potential therapeutic window and selectivity.

Assay Validation and Troubleshooting

To ensure the trustworthiness and reproducibility of the results, it is essential to consider assay validation principles.

  • Precision: Assess the intra-assay (within the same plate) and inter-assay (between different experiments) variability. The coefficient of variation (CV) should ideally be below 15%.

  • Robustness: The assay should be resilient to minor variations in experimental parameters, such as incubation times or reagent concentrations.

  • Linearity: Establish a linear relationship between the cell number and the absorbance signal to ensure the assay is quantitative within the chosen cell density range.

Common Troubleshooting Scenarios: [12]

  • High Background Absorbance: May be due to microbial contamination or interference from components in the medium like phenol red. Using a phenol red-free medium during the MTT incubation can mitigate this.

  • Low Absorbance Readings: Could result from low cell density, insufficient incubation time with MTT, or the compound precipitating out of solution.

  • Poor Reproducibility: Often caused by inconsistencies in cell health, passage number, or experimental timing.

Conclusion

This application note provides a robust and detailed protocol for the initial in vitro evaluation of this compound using the MTT assay. By following this guide, researchers can obtain reliable and reproducible data on the compound's cytotoxic potential, which is a fundamental step in the drug discovery pipeline. The determination of the IC50 value serves as a critical decision-making point for advancing a compound into more complex mechanism-of-action studies.

References

Application Notes & Protocols: Characterizing "7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a structural analog of kynurenic acid (KYNA), an endogenous metabolite of tryptophan.[1][2][3] KYNA is a well-characterized neuroactive compound, known for its broad-spectrum antagonism at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors and its agonist activity at the G protein-coupled receptor 35 (GPR35).[2][3][4] Furthermore, kynurenine pathway metabolites can interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune modulation.[5][6][7]

The addition of a methoxy group at the 7th position of the quinoline ring differentiates the title compound from KYNA, potentially altering its potency, selectivity, and pharmacokinetic properties. Therefore, a systematic evaluation of its activity at these key biological targets is essential for defining its pharmacological profile.

This guide provides a suite of detailed, validated cell-based assay protocols designed for researchers, scientists, and drug development professionals to comprehensively characterize the biological activity of this compound. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Compound Profile
IUPAC Name This compound
Synonyms 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid[8]
CAS Number 77474-33-0[9]
Molecular Formula C₁₁H₉NO₄[9]
Molecular Weight 219.19 g/mol [9]

Section 1: GPR35 Agonist Activity Assessment

Scientific Principle: GPR35 is a G protein-coupled receptor that can signal through multiple pathways, including Gαi (leading to cAMP inhibition) and Gα13, as well as promoting the recruitment of β-arrestin.[10][11] Measuring β-arrestin recruitment provides a robust, proximal readout of receptor activation by a potential agonist.[10][12]

Protocol 1.1: GPR35 β-Arrestin Recruitment Assay

This protocol utilizes an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay from DiscoveRx, where GPR35 is tagged with a small enzyme fragment and β-arrestin is tagged with the larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[10][12]

  • CHO-K1 or HEK293 cells stably co-expressing human GPR35-enzyme fragment 1 and β-arrestin-enzyme fragment 2 (e.g., DiscoveRx PathHunter® cells).

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, and selection antibiotic).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Reference Agonist: Zaprinast or Kynurenic Acid, prepared as a 10 mM stock in DMSO.[12][13]

  • Vehicle Control: DMSO.

  • White, solid-bottom 96-well or 384-well cell culture plates.

  • Chemiluminescent detection reagent (e.g., PathHunter® Detection Reagent).

  • Luminometer.

  • Cell Plating:

    • Harvest and count the GPR35 PathHunter® cells.

    • Resuspend cells in fresh culture medium to a density of 2.5 x 10⁵ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a white 384-well plate (10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

    • Scientist's Note: A 24-hour incubation allows cells to adhere and recover from harvesting, ensuring a healthy monolayer for the assay.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the test compound and reference agonist in Assay Buffer. A typical 11-point, 3-fold serial dilution starting from 100 µM is recommended. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

    • Carefully remove the culture medium from the cell plate.

    • Add 10 µL of the diluted compounds, reference agonist, or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C, 5% CO₂.

    • Scientist's Note: The 90-minute incubation is typically sufficient for receptor-ligand binding and subsequent β-arrestin recruitment to reach equilibrium.

  • Signal Detection:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add 25 µL of the prepared detection reagent to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the chemiluminescent signal on a plate-reading luminometer.

  • Normalize the data by defining the vehicle control as 0% activity and the maximal response from the reference agonist as 100% activity.

  • Plot the normalized response versus the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy (Eₘₐₓ).

GPR35_Signaling cluster_membrane Cell Membrane GPR35 GPR35 Receptor Complex Activated Complex (GPR35-EFC1 + β-Arrestin-EFC2) GPR35->Complex Recruits Ligand 7-Methoxy-4-oxo-1,4- dihydroquinoline-2- carboxylic acid (Agonist) Ligand->GPR35 Binds & Activates BetaArrestin β-Arrestin-EFC2 BetaArrestin->Complex Signal Chemiluminescent Signal Complex->Signal Generates

Figure 1. GPR35 β-Arrestin Recruitment Workflow.

Section 2: NMDA Receptor Antagonist Activity Assessment

Scientific Principle: NMDA receptors are ligand-gated ion channels that, upon activation by both glutamate and a co-agonist (glycine or D-serine), permit the influx of Ca²⁺ into the cell.[14] A calcium flux assay using a fluorescent calcium indicator is a direct and high-throughput method to measure receptor function. An antagonist will inhibit this agonist-induced calcium influx.[14][15]

Protocol 2.1: High-Throughput Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration in HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, selection antibiotic).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 1.8 mM CaCl₂, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Cal-520 AM.

  • Probenecid (optional, to prevent dye extrusion).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Reference Antagonist: Kynurenic acid or a competitive antagonist like D-AP5.[16]

  • Agonist Solution: Glutamate (e.g., 100 µM final concentration) and Glycine (e.g., 100 µM final concentration) in Assay Buffer.

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Cell Plating:

    • Plate NMDA receptor-expressing HEK293 cells in black, clear-bottom 384-well plates at a density of 20,000 cells/well in 50 µL of culture medium.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions, typically in Assay Buffer with probenecid.

    • Remove the culture medium and add 20 µL of dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature, protected from light.

    • Scientist's Note: The two-temperature incubation ensures complete de-esterification of the AM ester dye, trapping it inside the cells.

  • Compound Pre-incubation:

    • During the dye incubation, prepare a serial dilution of the test compound and reference antagonist in Assay Buffer.

    • Add 5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptors before agonist addition.

  • Fluorescence Measurement and Agonist Addition:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to read fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument's liquid handler should then add 25 µL of the Agonist Solution to all wells simultaneously.

    • Continue to read fluorescence for an additional 2-3 minutes to capture the peak calcium response.

  • Calculate the response for each well as the maximum fluorescence value post-agonist addition minus the baseline fluorescence.

  • Normalize the data, where the response in vehicle-treated wells is 0% inhibition, and the response in wells with a saturating concentration of a reference antagonist is 100% inhibition.

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

Section 3: Aryl Hydrocarbon Receptor (AhR) Activation Assessment

Scientific Principle: AhR is a ligand-activated transcription factor. Upon ligand binding in the cytoplasm, the AhR complex translocates to the nucleus and drives the expression of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[5][7] A reporter gene assay provides a sensitive and high-throughput method to screen for AhR activators.[17][18]

Protocol 3.1: AhR Luciferase Reporter Gene Assay

This protocol uses a cell line (e.g., HepG2, mouse Hepa-1) stably transfected with a luciferase reporter construct driven by an AhR-responsive promoter.

  • Hepa-1 or HepG2 cells stably expressing an AhR-responsive luciferase reporter.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Reference Agonist: TCDD (2,3,7,8-Tetrachlorodibenzodioxin) or β-Naphthoflavone.

  • Vehicle Control: DMSO.

  • White, clear-bottom 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).

  • Luminometer.

  • Cell Plating:

    • Plate AhR reporter cells in white, clear-bottom 96-well plates at a density of 25,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and reference agonist in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the compounds.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

    • Scientist's Note: A longer incubation (18-24h) is required to allow for transcription and translation of the luciferase reporter gene.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis.

    • Read the luminescence on a plate-reading luminometer.

  • Calculate the fold induction of luciferase activity by dividing the signal from each treated well by the average signal from the vehicle control wells.

  • Plot the fold induction versus the log concentration of the test compound.

  • Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

AhR_Activation_Workflow cluster_workflow Assay Workflow cluster_principle Biological Principle A 1. Plate AhR Reporter Cells B 2. Treat with Compound (18-24h incubation) A->B C 3. Lyse Cells & Add Luciferase Reagent B->C D 4. Read Luminescence C->D E 5. Analyze Data (Calculate Fold Induction, EC50) D->E Compound Compound (AhR Ligand) AhR AhR Activation & Nuclear Translocation Compound->AhR Promoter Binds to AhR-Responsive Promoter AhR->Promoter Luciferase Luciferase Gene Expression Promoter->Luciferase

Figure 2. Workflow for the AhR Luciferase Reporter Assay.

Section 4: General Cell Viability/Cytotoxicity Assay

Scientific Principle: It is critical to determine if the observed activity in the primary assays is due to a specific pharmacological effect or simply a consequence of cytotoxicity. A cell viability assay, such as one using Resazurin (AlamarBlue), measures the metabolic activity of cells, which is a reliable indicator of cell health.

Protocol 4.1: Resazurin-Based Viability Assay
  • The same cell line used in the primary functional assay.

  • Cell culture medium.

  • Test Compound: this compound, at the same concentration range as the primary assays.

  • Positive Control for Cytotoxicity: Doxorubicin or Staurosporine.

  • Vehicle Control: DMSO.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • Standard clear-bottom 96-well plates.

  • Fluorescence plate reader (Ex/Em ≈ 560/590 nm).

  • Cell Plating & Treatment:

    • Plate cells and treat with the test compound using the same densities and incubation times as the primary assay (e.g., 90 minutes for the calcium flux assay or 24 hours for the reporter assay). This ensures the viability data is directly comparable.

  • Resazurin Addition:

    • Following the compound incubation period, add Resazurin solution to each well to a final concentration of 10% of the total volume (e.g., 10 µL for a 100 µL well volume).

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell line's metabolic rate.

  • Fluorescence Measurement:

    • Read the fluorescence at Ex/Em ≈ 560/590 nm.

  • Calculate percent viability relative to the vehicle control (100% viability).

  • Plot percent viability versus the log concentration of the test compound to determine the CC₅₀ (half-maximal cytotoxic concentration).

  • A compound is generally considered non-cytotoxic if the CC₅₀ is at least 10-fold higher than its functional EC₅₀ or IC₅₀.

References

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" antibacterial activity screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Screening the Antibacterial Activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preliminary in vitro screening of the antibacterial activity of the synthetic compound This compound . As a member of the quinolone class of compounds, its potential mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2][3] This guide details the principles, step-by-step protocols, and data interpretation for two fundamental antimicrobial susceptibility testing (AST) methods: the Broth Microdilution Method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for qualitative assessment. Adherence to these standardized protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures the generation of reliable and reproducible data crucial for early-stage drug discovery.[4][5]

Scientific Background & Principle

The Quinolone Scaffold

This compound belongs to the quinolone family, a class of synthetic chemotherapeutic agents.[6] The core activity of quinolones lies in their ability to disrupt DNA replication by trapping enzyme-DNA cleavage complexes. Specifically, they target two essential bacterial type II topoisomerases:

  • DNA Gyrase: Primarily targeted in many Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.[3][7]

  • Topoisomerase IV: The main target in most Gram-positive bacteria, this enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication.[1][7]

By stabilizing the transient double-stranded breaks created by these enzymes, quinolones convert them into toxic cellular poisons, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.[1] The specific substituents on the quinolone ring, such as the 7-methoxy group in the test compound, can significantly influence the compound's target affinity, spectrum of activity, and pharmacokinetic properties.[1]

Principles of Screening Methods
  • Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a defined incubation period.[8] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[9][10]

  • Agar Well Diffusion: This is a qualitative or semi-quantitative method used to visually assess antimicrobial activity.[11] An agar plate is uniformly inoculated with a test bacterium to create a "lawn." Wells are then created in the agar, and a solution of the test compound is added. The compound diffuses outward from the well, creating a concentration gradient. If the compound is active, a clear circular area, known as a zone of inhibition , will appear around the well where bacterial growth is prevented.[12] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[11]

Materials and Reagents

  • Test Compound: this compound (CAS No. 77474-33-0)[13]

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains (ATCC Recommended QC Strains):

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • Gram-negative: Escherichia coli (ATCC 25922)

    • Gram-negative: Pseudomonas aeruginosa (ATCC 27853)[14]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth for inoculum preparation

  • Reagents & Consumables:

    • Sterile 96-well, flat-bottom microtiter plates

    • Sterile Petri dishes (100 mm or 150 mm)

    • Sterile serological pipettes and micropipette tips

    • Sterile cotton swabs

    • 0.5 McFarland turbidity standard

    • Sterile deionized water

    • Sterile saline solution (0.85% NaCl)

    • Sterile cork borer (6 mm diameter)

  • Equipment:

    • Biosafety cabinet (Class II)

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or turbidimeter

    • Vortex mixer

    • Microplate reader (optional, for OD measurement)

    • Calipers or ruler

Experimental Workflow Overview

The overall process involves preparing the test compound and bacterial cultures, performing the susceptibility assays, and analyzing the results.

Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assays cluster_analysis Phase 3: Analysis prep_compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) mic_setup Protocol 1: Broth Microdilution Setup (Serial Dilution in 96-well plate) prep_compound->mic_setup Use in Assay diffusion_setup Protocol 2: Agar Well Diffusion Setup (Inoculate MHA plate, create wells) prep_compound->diffusion_setup Use in Assay prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) prep_inoculum->mic_setup Inoculate prep_inoculum->diffusion_setup Inoculate incubation Incubate Plates (35°C ± 2°C) mic_setup->incubation 16-20 hrs diffusion_setup->incubation 16-20 hrs read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic measure_zones Measure Zones of Inhibition (Diameter in mm) incubation->measure_zones

Caption: High-level workflow for antibacterial screening.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining quantitative antimicrobial activity.[8][15]

Scientist's Note: Precision in serial dilutions and inoculum standardization is critical for accuracy. Always work in a biosafety cabinet to maintain sterility.

Step 1: Preparation of Test Compound Stock

  • Prepare a primary stock solution of this compound at 1280 µg/mL in 100% DMSO.

  • From this, prepare a working stock solution by diluting it in sterile CAMHB to twice the highest desired final concentration (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL working stock).[16]

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or TSB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm should be 0.08 to 0.13).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution.

Step 3: Microtiter Plate Setup

  • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the working stock solution (e.g., 256 µg/mL) to column 1.

  • Perform a two-fold serial dilution:

    • Transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Transfer 100 µL from column 2 to column 3. Mix well.

    • Continue this process down to column 10.

    • Discard 100 µL from column 10.[16]

    • Column 11 serves as the Growth Control (no compound).

    • Column 12 serves as the Sterility Control (no compound, no bacteria).

  • Within 15 minutes of standardization, add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • The final volume in each well will be 200 µL. The compound concentrations will now be halved to their final test range (e.g., 128, 64, 32... down to 0.25 µg/mL).

Step 4: Incubation and Interpretation

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • After incubation, visually inspect the plate. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should be distinctly turbid.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[8]

Protocol 2: Agar Well Diffusion Assay

This method provides a rapid visual confirmation of antibacterial activity.[11][12]

Step 1: Preparation of Inoculum and Plates

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1, Step 2.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

Step 2: Well Creation and Compound Application

  • Using a sterile 6 mm cork borer, aseptically punch uniform wells into the agar.

  • Prepare a solution of the test compound in DMSO at a high concentration (e.g., 1000 µg/mL).

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a designated well.

  • Pipette the same volume of pure DMSO into a separate well to serve as a negative (solvent) control.

  • If available, a known antibiotic (e.g., Ciprofloxacin) can be used as a positive control in another well.

Step 3: Incubation and Measurement

  • Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compound into the agar.[11]

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.

Data Presentation and Interpretation

MIC Data (Quantitative)

Results from the broth microdilution assay should be recorded in a clear tabular format. The MIC is a single value for each organism.

Test OrganismCompoundMIC (µg/mL)
S. aureus ATCC 29213This compound16
E. coli ATCC 25922This compound32
P. aeruginosa ATCC 27853This compound>128
S. aureus ATCC 29213Ciprofloxacin (Control)0.5

Interpretation: A lower MIC value indicates greater potency. In this hypothetical data, the compound shows moderate activity against S. aureus and E. coli but is not effective against P. aeruginosa at the concentrations tested.

Zone of Inhibition Data (Qualitative)

Results from the agar well diffusion assay provide a visual confirmation of activity.

Test OrganismCompound (1000 µg/mL)Zone of Inhibition (mm)
S. aureus ATCC 29213Test Compound18
E. coli ATCC 25922Test Compound15
P. aeruginosa ATCC 27853Test Compound6 (No zone)
S. aureus ATCC 29213DMSO (Control)6 (No zone)
S. aureus ATCC 29213Ciprofloxacin (Control)25

Interpretation: A zone diameter greater than the well diameter (6 mm) indicates antibacterial activity. A larger zone generally corresponds to higher activity. The results are consistent with the MIC data, showing activity against S. aureus and E. coli but not P. aeruginosa.

Expert Insights & Troubleshooting

  • Compound Solubility: Quinolone carboxylic acids can have poor aqueous solubility. Using DMSO for the initial stock is standard, but ensure the final concentration of DMSO in the MIC assay wells is low (typically ≤1%) to avoid solvent-induced toxicity. Always run a solvent-only control.

  • Inoculum Density: An inoculum that is too dense can lead to falsely high MICs or smaller inhibition zones. Conversely, a too-light inoculum can result in falsely low MICs. The 0.5 McFarland standard is a critical checkpoint.

  • "Skipped" Wells in MIC: Occasionally, you may see growth in a well at a higher concentration and no growth in the subsequent lower concentration. This can be due to contamination or compound precipitation. The MIC should be read as the lowest concentration with a clear well, but the result should be considered suspect and the experiment repeated.

  • Media Choice: The use of Cation-Adjusted Mueller-Hinton Broth is crucial as divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics, including quinolones, against certain bacteria like P. aeruginosa.

Conclusion

The described protocols provide a standardized and robust framework for the initial antibacterial screening of this compound. By combining the quantitative data from the broth microdilution MIC assay with the qualitative confirmation from the agar well diffusion method, researchers can confidently assess the compound's spectrum of activity and relative potency. These foundational results are essential for guiding further investigation, including structure-activity relationship (SAR) studies, mechanism of action analysis, and toxicity profiling in the quest for novel anti-infective agents.

References

Application Notes & Protocols: Evaluation of the Anticancer Activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolines

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Quinoline derivatives exert their antineoplastic effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and interfering with critical tumor-growth signaling pathways.[1][2] Some derivatives function as topoisomerase inhibitors or DNA intercalating agents, disrupting DNA replication in rapidly dividing cancer cells.[2][3][4] Given this precedent, novel quinoline derivatives like 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (herein referred to as "the compound") are promising candidates for new anticancer drug discovery.

This document provides a comprehensive, structured guide for researchers to conduct a thorough preclinical evaluation of the compound's anticancer activity. The protocols outlined herein progress from initial broad-spectrum cytotoxicity screening to detailed mechanistic studies, culminating in a standard model for in vivo efficacy assessment.

Workflow for Anticancer Activity Evaluation

The evaluation of a novel compound follows a logical progression from broad, high-throughput in vitro assays to more complex and targeted mechanistic and in vivo studies. This workflow ensures a cost-effective and scientifically rigorous assessment.

G cluster_0 Part 1: In Vitro Cytotoxicity cluster_1 Part 2: Mechanism of Action cluster_2 Part 3: Molecular Pathway Analysis cluster_3 Part 4: In Vivo Efficacy A MTT Assay: Determine IC50 across multiple cancer cell lines B Apoptosis Assay: Annexin V/PI Staining A->B If cytotoxic C Cell Cycle Analysis: Propidium Iodide Staining A->C If cytotoxic D Western Blot Analysis of Key Signaling Proteins (e.g., PI3K/Akt) B->D If apoptotic C->D If cell cycle arrest E Xenograft Mouse Model: Tumor Growth Inhibition D->E If key pathway is modulated G cluster_0 cluster_1 A Viable Cell Inner Membrane: PS Outer Membrane: Intact B Early Apoptotic Inner Membrane: - Outer Membrane: PS Exposed A->B Res_A Annexin V- / PI- C Late Apoptotic/Necrotic Inner Membrane: - Outer Membrane: Permeable B->C Res_B Annexin V+ / PI- Res_C Annexin V+ / PI+ G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-Methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylic acid Compound->Akt Potential Inhibition Point PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

References

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (herein referred to as Compound Q ). Inflammation is a complex biological response implicated in numerous pathologies, and the quinoline scaffold represents a privileged structure in the development of novel anti-inflammatory agents.[1][2] Molecules with a quinoline carboxylic acid moiety have shown potential for targeting key inflammatory enzymes like cyclooxygenase (COX).[2] This guide outlines an integrated strategy, progressing from direct enzyme inhibition and cell-based functional assays to a validated in vivo model of acute inflammation. We provide detailed, field-tested protocols for assessing Compound Q's inhibitory activity against COX-1 and COX-2, its ability to suppress pro-inflammatory mediator production in macrophages, and its efficacy in the carrageenan-induced paw edema model. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Introduction and Strategic Overview

The inflammatory cascade is orchestrated by a host of molecular players, including enzymes like cyclooxygenases (COX-1 and COX-2) that produce pro-inflammatory prostaglandins, and signaling pathways that drive the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the production of nitric oxide (NO).[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy, primarily acting through the inhibition of COX enzymes.[5] COX-1 is constitutively expressed and plays a role in physiological homeostasis, whereas COX-2 is induced during inflammatory processes, making selective COX-2 inhibition a desirable therapeutic goal to minimize side effects.[3]

The structural features of Compound Q , specifically the quinoline carboxylic acid core, suggest a plausible mechanism of action involving the inhibition of COX enzymes.[2] To build a robust pharmacological profile, we propose a tiered screening approach. This strategy ensures a logical, resource-efficient progression from high-throughput in vitro assays to more complex, lower-throughput in vivo studies.

G cluster_0 Tier 1: In Vitro Mechanistic Assays cluster_1 Tier 2: In Vivo Proof-of-Concept ENZYME Direct Enzyme Inhibition (COX-1/COX-2 Assay) CELL Cell-Based Functional Assay (LPS-Stimulated Macrophages) ENZYME->CELL Cellular Potency & Mechanism INVIVO Acute Inflammation Model (Carrageenan Paw Edema) CELL->INVIVO Efficacy in a Biological System START Compound Q (Test Article) START->ENZYME Primary Target ID & Selectivity

Figure 1: A tiered assay cascade for characterizing the anti-inflammatory profile of Compound Q.

In Vitro Characterization Protocols

Protocol 1: COX-1 and COX-2 Isoform Selectivity Assay (Fluorometric)

Rationale & Expertise: Determining the inhibitory potency (IC50) of Compound Q against both COX-1 and COX-2 is the critical first step. This assay not only validates the primary mechanistic hypothesis but also establishes the compound's selectivity index (SI). A high SI (IC50 COX-1 / IC50 COX-2) is indicative of a COX-2 selective inhibitor, which is often associated with a more favorable gastrointestinal safety profile. We describe a fluorometric assay, common in screening kits, which measures the peroxidase activity of COX.[6][7] For discovery programs targeting human diseases, using human recombinant enzymes is strongly recommended to avoid misleading results due to inter-species variation.[3]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • COX Probe (e.g., Amplex™ Red)[8]

  • Arachidonic Acid (substrate)

  • Compound Q and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.[6] Dilute COX-1 and COX-2 enzymes in ice-cold Assay Buffer to the desired working concentration immediately before use.

  • Compound Dilution: Prepare a serial dilution of Compound Q in DMSO, then dilute 10-fold in Assay Buffer to achieve the final test concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the well does not exceed 1%.

  • Assay Plate Setup: To a 96-well plate, add reagents in the following order:

    • Enzyme Control Wells: 80 µl Reaction Mix (Assay Buffer, COX Probe, Heme, Cofactor) + 10 µl Assay Buffer (vehicle).

    • Inhibitor Wells: 80 µl Reaction Mix + 10 µl of diluted Compound Q or reference inhibitor.

    • Background Wells: 80 µl Reaction Mix + 10 µl Assay Buffer (no enzyme will be added here, or use heat-inactivated enzyme).[9]

  • Enzyme Addition: Add 10 µl of diluted COX-1 or COX-2 enzyme to all wells except the background controls.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This step is crucial as many COX inhibitors exhibit time-dependent inhibition.[9]

  • Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.[6]

  • Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence (Ex/Em = 535/587 nm) every minute for 10-20 minutes in kinetic mode.

Data Analysis & Presentation:

  • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

  • Calculate the percentage of inhibition for each concentration of Compound Q using the formula: % Inhibition = 100 * (1 - (Slope_Inhibitor - Slope_Background) / (Slope_EnzymeControl - Slope_Background))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Compound Q 15.20.4533.8
Celecoxib (Control)13.00.4926.5[7]
Indomethacin (Control)0.10.90.11
Table 1: Example COX inhibition data for Compound Q and standard reference compounds.
Protocol 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Rationale & Expertise: Moving from an isolated enzyme to a cellular context is essential for validating anti-inflammatory activity. The RAW 264.7 murine macrophage cell line is a robust and widely used model for studying inflammation.[10] Stimulation with bacterial lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory mediators including TNF-α and NO.[11][12][13] This assay assesses if Compound Q's activity extends beyond prostaglandin synthesis to other critical inflammatory pathways. A concurrent cell viability assay (e.g., MTT) is mandatory to ensure that the observed reduction in mediators is due to specific anti-inflammatory effects and not cellular toxicity.[7]

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway NFKB NF-κB Activation IKK->NFKB Nucleus Nucleus NFKB->Nucleus Translocation TNF TNF-α Gene Transcription Nucleus->TNF iNOS iNOS Gene Transcription Nucleus->iNOS TNF_out TNF-α Secretion TNF->TNF_out NO_out Nitric Oxide (NO) Production iNOS->NO_out CompoundQ Compound Q (Potential Inhibition) CompoundQ->IKK CompoundQ->NFKB

Figure 2: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of Compound Q or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add LPS solution to each well to a final concentration of 10-100 ng/mL, leaving a set of wells unstimulated as a negative control.[14][15]

  • Incubation: Incubate the plate for the appropriate duration:

    • For TNF-α/IL-6 analysis: Incubate for 4-6 hours.[12]

    • For Nitric Oxide analysis: Incubate for 18-24 hours.[12]

  • Supernatant Collection: After incubation, centrifuge the plate at low speed and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.

  • Mediator Quantification:

    • TNF-α/IL-6: Measure the concentration of cytokines in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

    • Nitric Oxide: Measure the stable metabolite, nitrite, using the Griess Reagent System. Mix 50 µl of supernatant with 50 µl of Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.

  • Cell Viability: After removing the supernatant, assess the viability of the remaining cells using the MTT assay to exclude cytotoxic effects.[7]

Data Analysis & Presentation:

  • Calculate the concentration of each mediator from its respective standard curve.

  • Normalize the data by subtracting the values from unstimulated cells.

  • Calculate the percentage of inhibition for each concentration of Compound Q relative to the LPS-only control.

  • Determine the IC50 value for the inhibition of each mediator.

Concentration (µM)TNF-α Inhibition (%)NO Inhibition (%)Cell Viability (%)
0.115.3 ± 2.111.8 ± 1.999.5 ± 1.2
148.9 ± 3.542.5 ± 4.198.7 ± 2.0
1085.2 ± 2.879.1 ± 3.397.1 ± 1.8
10088.6 ± 1.982.4 ± 2.595.4 ± 2.3
IC50 (µM) 1.1 1.5 >100
Table 2: Example data for Compound Q's activity in LPS-stimulated RAW 264.7 cells.

In Vivo Proof-of-Concept Protocol

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale & Expertise: The carrageenan-induced paw edema model is a cornerstone for the in vivo evaluation of acute anti-inflammatory drugs.[16][17] Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by swelling (edema).[18][19] This response is biphasic: an early phase (0-2h) mediated by histamine and serotonin, and a later phase (3-6h) primarily driven by prostaglandins, which is sensitive to inhibition by NSAIDs.[20] This assay provides crucial proof-of-concept data on the in vivo efficacy of Compound Q after systemic administration. The timing between drug administration and carrageenan injection is a critical parameter that should be guided by preliminary pharmacokinetic data if available.[18]

G T_neg60 T = -60 min Administer Vehicle, Compound Q, or Indomethacin (p.o.) T_0 T = 0 min Measure Baseline Paw Volume (V0) Inject Carrageenan T_neg60->T_0 T_60 T = 60 min Measure Paw Volume (Vt) T_0->T_60 T_120 T = 120 min Measure Paw Volume (Vt) T_60->T_120 T_180 T = 180 min Measure Paw Volume (Vt) T_120->T_180 T_240 T = 240 min Measure Paw Volume (Vt) T_180->T_240

Figure 3: Experimental timeline for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control: Receives vehicle (e.g., 0.5% CMC-Na) orally (p.o.).

    • Positive Control: Receives Indomethacin (5-10 mg/kg, p.o.).[20]

    • Test Groups: Receive Compound Q at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Dosing: Administer the respective treatments via oral gavage 60 minutes prior to the carrageenan injection.[19]

  • Baseline Measurement (V0): Just before inducing inflammation, measure the volume of the right hind paw of each rat using a digital plethysmometer. This is the initial volume (V0).

  • Induction of Edema: Inject 100 µl of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[20]

  • Edema Measurement (Vt): Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

  • Euthanasia: At the end of the experiment, humanely euthanize the animals according to approved institutional guidelines.

Data Analysis & Presentation:

  • Calculate Paw Swelling (Edema): For each animal at each time point, calculate the increase in paw volume: Edema (ml) = Vt - V0.

  • Calculate Percentage Inhibition of Edema: Compare the mean edema of the treated groups to the vehicle control group, typically at the time of peak edema (e.g., 3 or 4 hours). % Inhibition = 100 * (1 - (Mean Edema_Treated / Mean Edema_Vehicle))

Treatment Group (mg/kg, p.o.)Paw Edema at 3h (ml)% Inhibition
Vehicle Control0.85 ± 0.06-
Compound Q (10) 0.58 ± 0.05*31.8
Compound Q (30) 0.39 ± 0.04 54.1
Compound Q (100) 0.25 ± 0.0370.6
Indomethacin (10)0.31 ± 0.04**63.5
Table 3: Example data for the effect of Compound Q on carrageenan-induced paw edema in rats. Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.

Summary and Interpretation

This application note provides a validated, multi-tiered approach to systematically evaluate the anti-inflammatory potential of This compound . By following these protocols, researchers can generate a comprehensive data package.

  • Interpretation of Results: A successful outcome would show Compound Q with potent and selective COX-2 inhibition (Protocol 2.1), significant suppression of TNF-α and NO production in macrophages at non-toxic concentrations (Protocol 2.2), and dose-dependent reduction of inflammation in the carrageenan paw edema model (Protocol 3.1).

  • Next Steps: A compound demonstrating such a profile would be a strong candidate for further preclinical development. Subsequent studies could include chronic inflammation models (e.g., adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) relationship studies, and formal safety toxicology assessments.

By integrating data from enzymatic, cellular, and whole-animal assays, this strategic approach provides a robust foundation for decision-making in the anti-inflammatory drug discovery process.

References

Application Notes and Research Protocols for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Investigator

This document provides a comprehensive technical guide for the research chemical 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . Information on this specific molecule is limited in the public domain; however, its core structure is that of a Kynurenic Acid (KYNA) analog. KYNA is an endogenous metabolite of tryptophan with a rich and complex pharmacology, primarily centered on its role as a neuroactive antagonist of excitatory amino acid receptors.[1][2][3]

Therefore, this guide is structured as a framework for investigation. We will leverage the extensive knowledge of KYNA and its well-studied derivatives (e.g., 7-Chloro-KYNA) to propose hypothesized mechanisms of action and to provide robust, validated protocols for testing these hypotheses.[4] The addition of the 7-methoxy group is a critical structural modification that may influence potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier permeability, making this compound a compelling candidate for novel therapeutic discovery.[5]

Our objective is to equip you, the researcher, with the scientific rationale and practical methodologies to rigorously explore the potential of this compound.

Compound Profile and Physicochemical Properties

This compound belongs to the 4-quinolone-3-carboxylic acid class of compounds, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules.[6][7]

PropertyValueSource
IUPAC Name 7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid[8]
Synonyms 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid[8]
CAS Number 77474-33-0[9]
Molecular Formula C₁₁H₉NO₄[9]
Molecular Weight 219.19 g/mol [9]
Appearance Solid (Predicted)[8]
Purity ≥97% (Typical for research grade)[8]

Hypothesized Mechanism of Action: An Analog of Kynurenic Acid

The primary hypothesis is that this compound functions as a neuromodulator by antagonizing ionotropic glutamate receptors, mirroring the action of its parent compound, Kynurenic Acid.[3][10]

Primary Target: The NMDA Receptor Glycine Site

Kynurenic acid is a well-established antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][11] The binding of glycine is essential for the activation of the NMDA receptor by glutamate. By competitively blocking this site, KYNA and its analogs can reduce NMDA receptor-mediated neurotransmission, thereby preventing excessive calcium influx and subsequent excitotoxicity. This mechanism is the foundation of their neuroprotective and anticonvulsant properties.[2][4]

The 7-chloro derivative of KYNA (7-Cl-KYNA) exhibits significantly higher affinity for this site than KYNA itself, demonstrating that substitutions on the quinoline ring can dramatically enhance potency.[4] The 7-methoxy group of the title compound is therefore a critical feature to investigate for its influence on binding affinity.

Secondary Targets and Polypharmacology

The quinoline scaffold is known for its ability to interact with multiple biological targets.[1][6] Researchers should be aware of other potential mechanisms:

  • α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is a negative allosteric modulator of α7nAChRs, with an IC₅₀ in the low micromolar range (~7 µM).[10][11] This action may contribute to its modulation of cognitive and inflammatory processes.

  • G-Protein Coupled Receptor 35 (GPR35): KYNA is an agonist for the orphan receptor GPR35, which is implicated in immune function and pain signaling.[3]

  • Other Glutamate Receptors: At higher concentrations, KYNA can also antagonize AMPA and Kainate receptors.[10]

  • Anti-inflammatory/Antiproliferative: Various quinoline carboxylic acid derivatives have demonstrated anti-inflammatory and antiproliferative activities, suggesting potential applications beyond neuroscience.[12]

NMDA_Receptor_Hypothesis cluster_receptor NMDA Receptor Complex cluster_ligands Ligands GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN1->IonChannel Conformational Change GluN2 GluN2 Subunit GluN2->IonChannel Conformational Change Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Glutamate Glutamate Glutamate->GluN2 Binds to Glutamate Site Glycine Glycine (Co-agonist) Glycine->GluN1 Binds to Glycine Site Compound 7-Methoxy-KYNA (Hypothesized Antagonist) Compound->GluN1 Competitively Binds (Prevents Glycine Binding) Compound->IonChannel Prevents Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Excitotoxicity (if excessive)

Caption: Hypothesized mechanism at the NMDA receptor.

Key Research Applications & Experimental Protocols

The structural similarity to Kynurenic Acid suggests primary applications in neuroscience research, particularly in models of neurodegenerative diseases, epilepsy, and psychiatric disorders. The following protocols provide a logical workflow for characterizing the compound's core activities.

Experimental Workflow Overview

Caption: A logical workflow for characterizing the compound.

Protocol 1: In Vitro NMDA Receptor Antagonist Activity using Calcium Imaging

This assay directly measures the compound's ability to inhibit NMDA receptor function by quantifying changes in intracellular calcium ([Ca²⁺]i) in cultured neurons.

  • Scientific Rationale: NMDA receptors are ligand-gated ion channels that are highly permeable to Ca²⁺. Antagonism at the glycine site will prevent channel opening in the presence of glutamate and glycine, thus blocking the influx of Ca²⁺. Fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM allow for real-time measurement of these changes.

  • Materials & Reagents:

    • Primary cortical or hippocampal neurons (E18 rat or mouse)

    • Neurobasal medium with B27 supplement

    • Fluo-4 AM or Fura-2 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS), Mg²⁺-free

    • NMDA, Glycine, Glutamate stock solutions

    • Test Compound: this compound

    • Positive Control: 7-Chlorokynurenic acid (7-Cl-KYNA)

    • Fluorescence plate reader or microscope with imaging capabilities

  • Step-by-Step Methodology:

    • Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well black, clear-bottom plates and culture for 10-14 days to allow for mature receptor expression.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Mg²⁺-free HBSS. Scientist's Note: The final DMSO concentration in the well should be ≤ 0.1% to avoid solvent toxicity.

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in HBSS. Remove culture medium, wash cells once with HBSS, and incubate with loading buffer for 30-45 minutes at 37°C.

    • Baseline Measurement: Wash cells twice with Mg²⁺-free HBSS to remove excess dye. Add the different concentrations of the test compound, vehicle (DMSO), and positive control (7-Cl-KYNA) to the respective wells. Measure baseline fluorescence for 2-5 minutes. Rationale: Mg²⁺ is omitted from the buffer because it acts as a voltage-dependent channel blocker of the NMDA receptor at resting membrane potential.

    • Receptor Activation: Add a pre-determined concentration of agonist solution (e.g., 100 µM NMDA + 10 µM Glycine) to all wells simultaneously using an automated dispenser.

    • Signal Acquisition: Immediately begin measuring fluorescence intensity every 1-2 seconds for 3-5 minutes to capture the peak calcium influx.

    • Data Analysis:

      • Calculate the change in fluorescence (ΔF = F_peak - F_baseline).

      • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

      • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This functional assay assesses whether the compound can protect neurons from cell death caused by excessive glutamate receptor activation.

  • Scientific Rationale: Over-stimulation of glutamate receptors, particularly NMDA receptors, leads to massive Ca²⁺ influx, triggering downstream apoptotic and necrotic pathways. A successful neuroprotective agent will mitigate this process and improve cell viability. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

  • Materials & Reagents:

    • Cultured primary neurons (as in Protocol 1)

    • Test Compound and controls

    • Glutamate (high concentration stock, e.g., 100 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Step-by-Step Methodology:

    • Plating: Culture neurons in 96-well plates for 10-14 days.

    • Pre-treatment: Remove half of the culture medium and add fresh medium containing serial dilutions of the test compound or controls. Incubate for 1-2 hours.

    • Excitotoxic Insult: Add a high concentration of glutamate to the wells to achieve a final concentration known to induce ~50-70% cell death (e.g., 50-100 µM, must be optimized). Do not add glutamate to the "no-toxin" control wells. Incubate for 24 hours. Self-Validation: Include a "Vehicle + Glutamate" control to define maximal toxicity and a "Vehicle only" control to define 100% viability.

    • Viability Assessment (MTT Assay):

      • Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

      • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber to dissolve the crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis:

      • Normalize the data: % Protection = [(Abs_compound - Abs_toxin) / (Abs_no_toxin - Abs_toxin)] * 100.

      • Plot % Protection against the log of compound concentration to determine the EC₅₀ (Effective Concentration, 50%).

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assessment (PAMPA)

A critical step in evaluating CNS drug candidates is assessing their ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.

  • Scientific Rationale: The PAMPA model uses a lipid-infused artificial membrane to mimic the BBB's lipid environment. The rate at which a compound diffuses from a donor compartment, through the lipid membrane, to an acceptor compartment is measured to calculate an effective permeability (Pe) value.

  • Materials & Reagents:

    • PAMPA plate system (e.g., Millipore, Corning) with donor and acceptor plates

    • Porcine brain lipid or a synthetic lipid mixture

    • Dodecane

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound, high-permeability control (e.g., Propranolol), low-permeability control (e.g., Atenolol)

    • LC-MS/MS or UV-Vis spectrophotometer for quantification

  • Step-by-Step Methodology:

    • Membrane Coating: Coat the filter of the donor plate with 5 µL of the lipid/dodecane solution and allow it to impregnate for 5 minutes.

    • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

    • Prepare Donor Plate: Dissolve the test compound and controls in PBS to a known concentration (e.g., 100 µM). Add 200 µL of this solution to the wells of the coated donor plate.

    • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer. Incubate the sandwich plate for 4-16 hours at room temperature with gentle shaking.

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (C_D(t)) and acceptor (C_A(t)) wells, as well as the initial donor concentration (C_D(0)), using LC-MS/MS or UV-Vis.

    • Data Analysis: Calculate the effective permeability (Pe) using the following equation:

      • Pe = - [ln(1 - C_A(t) / C_equilibrium) / (A * t * (1/V_D + 1/V_A))]

      • Where A is the filter area, t is incubation time, V_D and V_A are volumes of the donor and acceptor wells, and C_equilibrium is the theoretical concentration at equilibrium.

      • Interpretation:

        • Pe > 6.0 x 10⁻⁶ cm/s: High probability of BBB penetration.

        • Pe < 4.0 x 10⁻⁶ cm/s: Low probability of BBB penetration.

Safety and Handling

  • Hazard Class: The toxicological properties of this compound have not been fully investigated. It should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and dark place, tightly sealed. For long-term storage, -20°C is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

Application Notes and Protocols for the Investigation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Kynurenic Acid Analog

In the landscape of neuroprotective drug discovery, the kynurenine pathway has emerged as a critical area of interest. A key metabolite of this pathway, kynurenic acid (KYNA), is an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in mitigating glutamate-induced excitotoxicity, a central mechanism in a host of neurodegenerative disorders.[1] However, the therapeutic application of KYNA is hampered by its limited ability to cross the blood-brain barrier. This has spurred the development of KYNA analogs with improved pharmacokinetic and pharmacodynamic properties.[1][2][3]

This guide focuses on 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , a structurally related analog of kynurenic acid. The introduction of a methoxy group at the 7-position of the quinoline core is a strategic modification aimed at potentially enhancing its drug-like properties. These application notes provide a comprehensive framework for researchers to explore the therapeutic potential of this compound, from its fundamental characteristics to detailed protocols for evaluating its neuroprotective efficacy.

Physicochemical Properties and Structural Context

A thorough understanding of the physicochemical properties of a compound is foundational to its development as a therapeutic agent. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[4]
Molecular Weight 219.19 g/mol [4]
CAS Number 77474-33-0[4]
Appearance Solid[5]
Purity Typically >97%[5]

Structural Relationship to Kynurenic Acid:

The core structure of this compound is identical to that of kynurenic acid, with the key difference being the methoxy substitution. This modification can influence several key parameters, including lipophilicity, metabolic stability, and receptor binding affinity.

Hypothesized Mechanism of Action: Targeting Glutamate Excitotoxicity

Given its structural similarity to kynurenic acid, the primary hypothesized mechanism of action for this compound is the antagonism of NMDA receptors. Overactivation of these receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[2] By blocking the NMDA receptor, this compound is expected to mitigate these downstream effects and confer neuroprotection.

Caption: Hypothesized mechanism of neuroprotection.

Experimental Protocols for Evaluating Neuroprotective Efficacy

The following protocols provide a detailed, step-by-step guide for assessing the neuroprotective potential of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Experimental Workflow Overview

Experimental_Workflow A Primary Neuronal Culture Preparation B Compound Treatment (Pre-incubation) A->B C Glutamate-Induced Excitotoxicity B->C D Assessment of Neuroprotection C->D E Cell Viability Assay (MTT) D->E F Cell Death Assay (LDH Release) D->F

Caption: General workflow for in vitro neuroprotection assays.

Protocol 1: Primary Cortical Neuron Culture

Rationale: Primary neurons provide a more physiologically relevant model for studying neuroprotection compared to immortalized cell lines.

Materials:

  • E18 Sprague-Dawley rat embryos

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated 96-well plates

  • Papain dissociation system

Procedure:

  • Dissect cortical tissue from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate with papain at 37°C for 20 minutes for enzymatic dissociation.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Seed the neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh complete Neurobasal medium.

  • Allow the neurons to mature for 7-10 days in vitro before initiating experiments.

Protocol 2: Glutamate-Induced Excitotoxicity and Neuroprotection Assay

Rationale: This protocol simulates the excitotoxic conditions observed in various neurological disorders to evaluate the protective effects of the test compound.[6][7]

Materials:

  • Mature primary cortical neuron cultures (from Protocol 1)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO, and diluted in culture medium)

  • L-Glutamic acid solution (in sterile water or HBSS)

  • Positive control: MK-801 (a well-characterized NMDA receptor antagonist)

  • Vehicle control (e.g., DMSO diluted in culture medium)

Procedure:

  • Prepare serial dilutions of this compound and MK-801 in complete Neurobasal medium.

  • Carefully remove half of the medium from each well of the 96-well plate containing mature neurons.

  • Add the prepared compound dilutions, positive control, or vehicle control to the respective wells. The final concentration of DMSO should be less than 0.1%.

  • Incubate the plates for 2 hours at 37°C.

  • Prepare a stock solution of L-glutamic acid. A final concentration of 100-300 µM is often used to induce excitotoxicity, but this should be optimized for your specific culture conditions.[2][5]

  • Add the L-glutamic acid solution to all wells except the negative control wells (which receive only vehicle).

  • Incubate the plates for 24 hours at 37°C.

  • Proceed to cell viability and cytotoxicity assessment using the MTT and LDH assays.

Protocol 3: Assessment of Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • After the 24-hour incubation period with glutamate, carefully remove the culture medium from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 4: Assessment of Cell Death (LDH Release Assay)

Rationale: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.[1]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Following the 24-hour incubation with glutamate, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[9]

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released in the experimental wells to the maximum LDH release.

Data Analysis and Interpretation

The results from the MTT and LDH assays should be complementary. A neuroprotective effect of this compound would be demonstrated by:

  • An increase in cell viability (MTT assay) in the presence of the compound and glutamate, compared to glutamate treatment alone.

  • A decrease in LDH release (LDH assay) in the presence of the compound and glutamate, compared to glutamate treatment alone.

Data should be presented as dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Medicinal Chemistry and Lead Optimization Strategies

Should this compound demonstrate promising neuroprotective activity, further medicinal chemistry efforts can be undertaken for lead optimization. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with modifications at various positions of the quinoline ring to understand the structural requirements for optimal activity.

  • Improving Blood-Brain Barrier Permeability: Modifications to enhance lipophilicity or introduce carrier-mediated transport moieties can improve brain penetration.

  • Enhancing Metabolic Stability: Introduction of blocking groups at metabolically labile sites can increase the in vivo half-life of the compound.

  • Reducing Off-Target Effects: Fine-tuning the structure can improve selectivity for the NMDA receptor over other receptors, minimizing potential side effects.

Future Directions and Concluding Remarks

This compound represents a promising starting point for the development of novel neuroprotective agents. The protocols outlined in this guide provide a robust framework for its initial in vitro characterization. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., electrophysiology to confirm NMDA receptor antagonism) and in vivo studies in animal models of neurodegenerative diseases. The systematic exploration of kynurenic acid analogs, such as the one presented here, holds significant potential for the discovery of next-generation therapeutics for a range of debilitating neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your research. This guide focuses on improving the synthesis yield of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , a key intermediate in pharmaceutical development. We will dissect the common synthetic pathway, troubleshoot frequent issues, and provide optimized protocols to enhance your experimental success.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most established and versatile method for preparing the target quinolone core is the Gould-Jacobs reaction.[1][2] This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization and subsequent hydrolysis.[3][4]

The specific pathway for this compound is outlined below:

Gould-Jacobs_Synthesis A 3-Methoxyaniline C Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (Intermediate) A:e->C:w Step 1: Condensation (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B:e->C:w Step 1: Condensation (100-130°C) D Ethyl 7-methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylate C:e->D:w Step 2: Thermal Cyclization (250-260°C) E 7-Methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylic acid (Final Product) D:e->E:w Step 3: Saponification (e.g., NaOH, H₂O)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

General & Strategic Questions

Q1: My overall yield is consistently low. Where should I focus my optimization efforts?

A1: The most critical step determining the overall yield is the thermal cyclization (Step 2) .[2] This high-temperature reaction (>250 °C) is prone to product decomposition and the formation of tarry side products.[5][6] While Steps 1 and 3 are generally high-yielding, even minor improvements in the cyclization step will have the most significant impact on your final output. We will address specific troubleshooting for this step in detail below.

Step 1: Condensation Reaction

Q2: The initial condensation of 3-methoxyaniline and DEEM is sluggish or appears incomplete when monitored by TLC. How can I drive this reaction to completion?

A2: While this step is typically efficient, incomplete conversion can occur. Here are the key parameters to check:

  • Purity of Reagents: Ensure your 3-methoxyaniline is free of oxidation products (it should be a light-colored liquid or solid). Impurities can interfere with the reaction.[6]

  • Reaction Temperature: The condensation is generally performed by heating a neat mixture of the aniline (1.0 eq) and DEEM (1.0-1.2 eq) at 100-130 °C.[7] Ensure your reaction temperature is stable and uniform.

  • Removal of Ethanol: The reaction is a condensation that produces ethanol as a byproduct.[1] Periodically applying a vacuum to the reaction flask can help remove the ethanol, driving the equilibrium towards the product according to Le Châtelier's principle. This is a common technique to ensure the reaction goes to completion.[7]

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot has been completely consumed (typically 1-2 hours).

Step 2: Thermal Cyclization (Ester Formation)

Q3: My cyclization step results in a very low yield and a significant amount of dark, insoluble tar. What is causing this, and how can I prevent it?

A3: This is the most common failure point in the Gould-Jacobs reaction. The high thermal energy required for the 6-electron electrocyclization can also promote polymerization and decomposition pathways.[2][8]

Causality: The primary cause is inefficient and uneven heat transfer when the reaction is run "neat" (without solvent). This creates localized "hot spots" that far exceed the optimal reaction temperature, leading to charring.

Solutions:

  • Utilize a High-Boiling Inert Solvent: This is the most critical adjustment for improving yield. The solvent acts as a heat-transfer medium, ensuring a uniform and controllable temperature while preventing localized overheating. This simple change can dramatically increase yields, in many cases up to 95%.[2][9]

  • Optimize Temperature and Time: The reaction requires a delicate balance. The temperature must be high enough to initiate cyclization but not so high as to cause rapid degradation. Monitor the reaction to find the optimal time; prolonged heating, even at the correct temperature, can reduce yield.[5][10]

  • Run Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions at high temperatures, further minimizing the formation of colored impurities.[5]

Table 1: Comparison of Solvents for Thermal Cyclization

SolventBoiling Point (°C)Typical Yield ImprovementComments & References
None (Neat) N/AVery Low (<30%)Prone to significant charring and decomposition.[2]
Mineral Oil >300GoodInert and cost-effective. Product precipitates on cooling.[2][9]
Diphenyl Ether 259ExcellentA gold standard for this reaction; its boiling point is ideal for the cyclization.[2][8]
Dowtherm A 257ExcellentA eutectic mixture of diphenyl ether and biphenyl with similar performance.[2]
1,2,4-Trichlorobenzene 214Moderate-GoodA viable alternative, though may require slightly longer reaction times.[5]

Q4: I am concerned about regioselectivity. How can I ensure the cyclization favors the 7-methoxy isomer over the 5-methoxy isomer?

A4: When using an asymmetrically substituted aniline like 3-methoxyaniline, cyclization can occur at either of the two ortho positions, leading to a mixture of regioisomers.[2][9] The outcome is governed by a combination of steric and electronic factors.[2]

  • Electronic Effects: The methoxy group is an electron-donating group, which activates the ortho and para positions. In this case, both C2 and C6 (the cyclization sites) are ortho to the amine and ortho/para to the methoxy group, making electronic differentiation subtle.

  • Steric Hindrance: The cyclization is often directed to the less sterically hindered ortho position. In the case of 3-methoxyaniline, the steric environment around C2 and C6 is similar, so a mixture is often unavoidable with standard thermal methods.

  • Control Strategy: While achieving perfect regioselectivity is difficult, careful control of the cyclization temperature can sometimes influence the ratio. It is often more practical to accept the formation of a mixture and focus on an efficient purification strategy (see Q7) to isolate the desired 7-methoxy isomer.

Q5: Can I use microwave synthesis for the cyclization step? What are the advantages?

A5: Yes, microwave-assisted synthesis is an excellent modern alternative to conventional heating and offers significant advantages.

  • Rapid Heating: Microwaves heat the reaction mixture directly and uniformly, avoiding the slow ramp-up and potential for hot spots seen with oil baths.[8]

  • Shorter Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[7][10]

  • Improved Yields & Purity: The rapid and controlled heating often minimizes the formation of decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[8]

  • Efficient Optimization: The short reaction times allow for the rapid optimization of temperature and time to find the ideal conditions for maximizing yield.[8][10]

Table 2: Example Microwave Conditions for Gould-Jacobs Cyclization

Temperature (°C)Time (min)Pressure (bar)Reported Yield (%)
2501101
30012037
25051047
30052025 (degradation)
Data is illustrative, based on similar systems described in the literature. Actual results will vary. Source:[8]

This data highlights the need for careful optimization; a higher temperature does not always lead to a better yield if the reaction time is not also adjusted.[8]

Step 3: Saponification (Hydrolysis)

Q6: My hydrolysis is incomplete, and I have residual ethyl ester in my final product. How can I ensure complete conversion?

A6: Incomplete saponification is usually due to insufficient base, reaction time, or poor solubility.

  • Stoichiometry of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 3.0-3.5 equivalents) to ensure the reaction goes to completion.

  • Solvent System: The quinolone ester may have poor solubility in purely aqueous base. Adding a co-solvent like ethanol or 1,4-dioxane can help solubilize the starting material and facilitate the hydrolysis.

  • Temperature and Time: Refluxing the reaction mixture is typically required to drive the hydrolysis. Monitor by TLC until the starting ester spot has completely disappeared. This may take several hours.

  • Work-up Procedure: After the reaction is complete, cool the mixture and carefully acidify with an acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution. Ensure thorough mixing during acidification to protonate all of the carboxylate salt.

Purification & Analysis

Q7: What is the best method to purify the final this compound, especially to remove the 5-methoxy isomer?

A7: The final purification is critical for obtaining a high-purity product.

  • Crude Isolation: After acidification and precipitation, the crude solid should be collected by filtration and washed thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent like hexanes or diethyl ether to remove any soluble organic impurities.

  • Recrystallization: This is the most effective method for purifying the final product and separating it from the 5-methoxy isomer. The solubility of the two isomers in a given solvent system is likely to be different. Experiment with different solvents such as ethanol, acetic acid, or dimethylformamide (DMF)/water mixtures to find a system that selectively crystallizes the desired 7-methoxy product.[11]

  • Column Chromatography: While possible, chromatography of these polar, relatively insoluble carboxylic acids can be challenging. It should be considered a secondary option if recrystallization fails.

Troubleshooting Workflow

This workflow provides a decision tree for addressing the most common and critical issue: low yield in the thermal cyclization step.

Troubleshooting_Workflow start Low Yield / Tar Formation in Cyclization Step (Step 2) q1 Are you using a high-boiling inert solvent? start->q1 sol1 Action: Add an inert solvent like Diphenyl Ether or Dowtherm A. (See Table 1) q1->sol1 No q2 Is the reaction temperature precisely controlled at ~250°C? q1->q2 Yes sol1->q2 sol2 Action: Use a setup with precise temperature control (e.g., digital hotplate with probe). Monitor for overheating. q2->sol2 No q3 Have you considered microwave synthesis? q2->q3 Yes sol2->q3 sol3 Action: Switch to a microwave protocol. This allows for rapid optimization of temperature and time. (See Table 2) q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: A decision tree for troubleshooting low yields in the thermal cyclization step.

Optimized Experimental Protocols

Protocol 1: Classical Thermal Cyclization

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a temperature probe, dissolve the intermediate, Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (1.0 eq), in diphenyl ether (approx. 3-5 mL per gram of substrate).

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Heating: Heat the mixture with vigorous stirring to a stable reflux at 250-260 °C.

  • Monitoring: Maintain this temperature and monitor the reaction progress by TLC (if possible) or by time (typically 30-60 minutes).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Purification: Dilute the cooled mixture with a non-polar solvent like cyclohexane or hexanes to further precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling diphenyl ether, and dry under vacuum.

Protocol 2: Saponification
  • Setup: Suspend the crude Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (3.5 eq NaOH).

  • Heating: Heat the mixture to reflux until all the solid has dissolved and the reaction is complete as monitored by TLC (disappearance of starting material).

  • Work-up: Cool the reaction mixture in an ice bath. Carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~2-3.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the solid in a vacuum oven to yield the crude this compound, which can then be purified by recrystallization.

References

Technical Support Center: Purification of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (MW: 219.19 g/mol , CAS: 77474-33-0).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block with high purity.

The unique physicochemical properties of this molecule—specifically its zwitterionic character, extensive hydrogen bonding capabilities, and rigid, planar structure—often lead to significant purification hurdles. Its poor solubility in many common organic solvents is the most frequently reported issue. This guide provides troubleshooting protocols and foundational knowledge to overcome these challenges effectively.

Purification Strategy Decision Workflow

Before selecting a purification method, a preliminary assessment of your crude material is crucial. This decision tree outlines a logical approach to selecting the most appropriate strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR) purity_check Is crude purity >85-90%? start->purity_check impurity_id What is the major impurity? purity_check->impurity_id No recrystallize Proceed to Recrystallization purity_check->recrystallize Yes ester_impurity Starting Ester Detected impurity_id->ester_impurity baseline_impurity Baseline/Polar Impurities impurity_id->baseline_impurity acid_base Perform Acid-Base Purification ester_impurity->acid_base  Hydrolyze remaining ester  and separate non-acidic impurities. baseline_impurity->acid_base  Isolate acidic product from  highly polar/ionic impurities.

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude product has extremely low solubility in common solvents like ethyl acetate, dichloromethane, and even methanol. How can I possibly recrystallize it?

A1: This is the most common challenge. The combination of the carboxylic acid, the N-H group, and the ketone in a planar ring system makes this molecule highly crystalline and prone to strong intermolecular hydrogen bonding. Standard, less polar solvents are generally ineffective.

Root Cause Analysis: The molecule can act as both a hydrogen bond donor (N-H, COOH) and acceptor (C=O, COOH, -OCH₃). This leads to a very stable crystal lattice, which requires highly polar solvents to disrupt.

Troubleshooting & Protocol: Your primary options are highly polar, aprotic solvents or a pH-modification approach.

  • High-Temperature Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates for dissolving this compound at elevated temperatures. A purification method using DMF has been reported for similar quinoline carboxylic acid derivatives.[4]

  • Solvent Solubility Data: Use the following table as a starting point for solvent screening. "Solubility" is defined here as the ability to form a clear solution upon heating.

SolventSolubility at 25 °CSolubility at Boiling PointRecommended Use
WaterInsolubleVery LowWashing, not recrystallization
EthanolVery LowLow to ModeratePossible with large volumes; better for washing[5]
AcetoneInsolubleVery LowNot recommended
Ethyl AcetateInsolubleInsolubleNot recommended
DichloromethaneInsolubleInsolubleNot recommended
DMF LowHigh Primary choice for recrystallization [4]
DMSO ModerateHigh Good choice, but high boiling point can complicate removal
Acetic AcidModerateHighCan be effective, but co-crystallization is a risk

Field-Proven Insight: While DMF is effective, ensure your vacuum pump is robust enough to remove it completely. Residual DMF is a common issue. Heating the purified solid under high vacuum at 60-80 °C for several hours is recommended.

Q2: I performed a synthesis via ester hydrolysis. My NMR shows a persistent impurity. How can I remove the unreacted starting material?

A2: Unreacted starting ester (e.g., methyl or ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate) is a frequent and stubborn impurity because its structure is very similar to the product. Simple recrystallization may fail to separate them efficiently. The most robust method is an acid-base purification.

Expertise-Based Explanation (Causality): The key difference between your product and the starting material is the presence of the acidic carboxylic acid group. The ester is not acidic and will not react with a mild base. This chemical difference provides a powerful handle for separation. By treating the mixture with a base, you can selectively convert the desired acid into a water-soluble carboxylate salt, leaving the neutral ester behind as an insoluble solid or dissolved in an organic layer.

Protocol: Step-by-Step Acid-Base Purification

  • Dissolution in Base:

    • Suspend the crude solid mixture in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Use approximately 10-20 mL of solution per gram of crude material.

    • Stir vigorously at room temperature. The desired carboxylic acid will react to form its sodium salt and dissolve. The ester impurity will remain as a solid.

    • Self-Validation Check: The mixture should form a hazy solution or a fine suspension. If the crude material was oily, you can add a small amount of a non-miscible organic solvent like ethyl acetate to dissolve the ester.

  • Separation of Impurity:

    • Filter the mixture through a Büchner funnel to remove the insoluble ester. If an organic solvent was used, transfer the mixture to a separatory funnel and separate the aqueous layer.

    • Wash the collected solid (or the organic layer) with a small amount of fresh basic solution to recover any trapped product. Combine the aqueous filtrates/layers.

  • Precipitation of Pure Product:

    • Cool the clear aqueous filtrate in an ice bath.

    • Slowly add a 2 M solution of hydrochloric acid (HCl) dropwise while stirring. You will see the pure product begin to precipitate as a white or off-white solid.

    • Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper). A synthesis protocol for a similar quinolone carboxylic acid involves acidification to pH 4.[6]

    • Self-Validation Check: Ensure precipitation is complete by adding one more drop of acid; no further solid should form.

  • Isolation and Drying:

    • Stir the cold slurry for 30 minutes to maximize crystal growth.

    • Collect the purified solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the product under high vacuum to a constant weight.

This workflow is visualized in the diagram below.

Acid_Base_Workflow cluster_0 Step 1: Basification & Dissolution cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation crude Crude Solid (Acid + Ester Impurity) base Add 1M Na₂CO₃ (aq) crude->base dissolved Aqueous Phase: Soluble Sodium Carboxylate Salt Solid Phase: Insoluble Ester Impurity base->dissolved filtration Filter the Mixture filtrate Clear Aqueous Filtrate (Contains Pure Product Salt) filtration->filtrate solid_waste Solid Waste (Ester Impurity) filtration->solid_waste acidify Acidify with 2M HCl to pH 2-3 filtrate->acidify precipitate Precipitation of Pure Acid acidify->precipitate isolate Filter, Wash with H₂O, Dry precipitate->isolate final_product Pure C₁₁H₉NO₄ isolate->final_product

Caption: Workflow for acid-base purification.

Q3: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?

A3: Color in the final product typically arises from trace amounts of highly conjugated or oxidized impurities. These may be by-products from the synthesis, especially if high reaction temperatures were used.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is excellent at adsorbing large, flat, colored organic molecules.

    • During the recrystallization process, after the product has fully dissolved in the hot solvent (e.g., DMF), remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Adding charcoal to a boiling solution can cause violent bumping.

    • Swirl the mixture for a few minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.

    • Allow the decolorized filtrate to cool and crystallize as usual.

  • Trituration/Washing: Sometimes the color is due to a minor, more soluble impurity.

    • Suspend your colored product in a solvent in which it is mostly insoluble but the impurity might be, such as hot ethanol or acetone.

    • Stir vigorously for 15-30 minutes, then filter and dry the solid. This washing step can strip away surface impurities. Recrystallization from ethanol is a common final step for quinolone carboxylic acids.[5][7]

References

Technical Support Center: Navigating the Solubility Challenges of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible results.

Understanding the Challenge: Physicochemical Properties

This compound (MW: 219.19 g/mol ) is a quinolone derivative with a chemical structure that suggests poor aqueous solubility. While specific experimental solubility data is not extensively published, its predicted LogP of approximately 2.54 indicates a preference for lipophilic environments over aqueous media. This inherent low water solubility can lead to several experimental issues, including precipitation in aqueous buffers, inaccurate concentration measurements, and consequently, unreliable biological data.

PropertyValueSource
Molecular Weight219.19 g/mol [1]
Molecular FormulaC₁₁H₉NO₄[1]
Predicted LogP~2.54[2]
AppearanceSolid[3]

This guide will walk you through the common solubility problems and provide validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The primary reason for the poor solubility of this compound in neutral aqueous buffers is its chemical structure. The quinolone core is largely hydrophobic. As a carboxylic acid, its charge state, and therefore its solubility, is highly dependent on the pH of the solution. At neutral pH, the carboxylic acid group is only partially ionized, limiting its interaction with water molecules.

Q2: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. Why does this happen?

A2: This phenomenon, often called "crashing out," is a common issue when diluting a drug stock from a highly soluble organic solvent like Dimethyl Sulfoxide (DMSO) into an aqueous medium.[2] DMSO is a very effective solvent for many organic molecules, but when you introduce this solution into your aqueous buffer, the DMSO concentration dramatically decreases, and the surrounding solvent becomes predominantly water. The compound is then forced into an environment where it is not readily soluble, causing it to precipitate.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[4] The exact tolerance depends on the cell line, but high concentrations of DMSO can affect cell viability and membrane permeability, potentially confounding your experimental results.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubilization Strategies cluster_3 Outcome A Compound precipitates in aqueous buffer D Verify final compound concentration vs. aqueous solubility limit A->D B Inconsistent assay results B->D C Low compound potency observed C->D G pH Adjustment D->G Ionizable compound? H Co-solvents D->H I Surfactants D->I J Cyclodextrins D->J E Check final DMSO concentration (keep <0.5%) E->H F Inspect stock solution for precipitation F->H K Clear, stable solution obtained G->K H->K I->K J->K L Reproducible and reliable assay data K->L

Caption: Troubleshooting workflow for solubility issues.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Cause: The final concentration of the compound exceeds its solubility limit in the aqueous buffer.[2]

Solutions:

  • pH Adjustment: Since this compound is an acidic compound, increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. For weakly acidic drugs, increasing the pH of the medium enhances solubility.[5]

  • Use of Co-solvents: While DMSO is a common choice for stock solutions, other water-miscible organic solvents can be used in combination with water to increase the solubility of non-polar drugs.[5]

  • Inclusion of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[7]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Cause: This is often a downstream effect of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between wells or experiments.

Solutions:

  • Confirm Complete Dissolution of Stock Solution: Before preparing working solutions, ensure your high-concentration stock in 100% DMSO is fully dissolved. Gentle warming and sonication can aid in this process, but be mindful of the compound's stability under these conditions.

  • Prepare Fresh Working Solutions: Avoid storing diluted aqueous solutions of the compound for extended periods, as it may precipitate over time. Prepare fresh dilutions for each experiment.

  • Perform a Solubility Test: Determine the kinetic solubility of your compound in the specific assay buffer you are using to identify the maximum concentration at which it remains in solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the calculated mass of the compound.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile tube and add the calculated volume of DMSO.

  • Aid dissolution: Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes. Gentle warming (e.g., 37°C) can also be applied, but monitor for any signs of degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Quinolone core structures can be photosensitive.

G cluster_0 Stock Solution Preparation start Start weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot for Storage check->aliquot Completely Dissolved end End aliquot->end

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To prepare an aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • 0.1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the buffer: Start with your desired aqueous buffer at a volume slightly less than the final target volume.

  • Add the compound: Add the weighed amount of the compound to the buffer while stirring.

  • Adjust the pH: Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Continue adding base until the compound dissolves and the pH is in the desired range (e.g., pH 7.5-8.5).

  • Final volume adjustment: Once the compound is fully dissolved, adjust the final volume with the buffer.

  • Sterilization: If required for your application, filter-sterilize the final solution through a 0.22 µm filter.

Caution: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).

Advanced Solubilization Strategies

For particularly challenging applications or when pH modification is not feasible, consider the following advanced formulation approaches:

  • Surfactant-based formulations: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.[6]

  • Cyclodextrin complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative that can significantly improve the aqueous solubility of poorly soluble drugs.[7]

The choice of a suitable solubilization strategy will depend on the specific requirements of your experiment, including the desired final concentration, the route of administration (for in vivo studies), and the tolerance of your assay to various excipients.

Stability and Storage

Quinolone derivatives can be susceptible to degradation by light and at extreme pH values or temperatures. It is recommended to:

  • Store stock solutions in DMSO at -20°C or -80°C in amber or opaque vials to protect from light.

  • Prepare fresh aqueous dilutions for each experiment and avoid long-term storage of aqueous solutions.

  • If stability is a concern for a long-term experiment, a forced degradation study under various stress conditions (acid, base, oxidation, light, heat) can be performed to identify potential degradation pathways.

By understanding the physicochemical properties of this compound and applying the systematic troubleshooting and solubilization strategies outlined in this guide, researchers can overcome the challenges associated with its poor aqueous solubility and generate high-quality, reliable data.

References

Technical Support Center: Stability of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. It addresses common stability challenges encountered in solution-based experiments and provides robust troubleshooting strategies and validation protocols to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses fundamental questions regarding the chemical behavior of this compound in solution.

Q1: What are the primary factors that can influence the stability of this compound in solution?

The stability of this compound is primarily influenced by four key factors: solution pH, exposure to light (especially UV), temperature, and the presence of oxidizing agents. The quinolone core, while relatively stable, possesses functional groups—specifically the carboxylic acid and the methoxy group—that can be susceptible to degradation under specific stress conditions.

Q2: How does the pH of the solution affect the compound's solubility and stability?

The pH is the most critical factor for both solubility and stability.

  • Solubility: The compound is a carboxylic acid, meaning it has a specific acid dissociation constant (pKa). At a pH below its pKa, the carboxylic acid group will be protonated (-COOH), rendering the molecule less polar and significantly less soluble in aqueous solutions. Conversely, at a pH above its pKa, the group will be deprotonated (-COO⁻), forming a carboxylate salt that is much more soluble in water. Precipitation is a common issue when the buffer pH is inadvertently adjusted to be at or below the pKa.

  • Stability: Extreme pH conditions can promote hydrolysis. While the core quinolone structure is robust, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the methoxy ether bond. The hydrolysis of carboxylic acid derivatives is a known chemical transformation, though the conditions are often rigorous[1][2].

Q3: Is this compound susceptible to photodegradation?

The quinolone class of molecules is known for its potential photosensitivity. However, the presence of a methoxy group on the quinolone ring is known to play a significant role in enhancing photostability. Studies on related fluoroquinolones have shown that a methoxy group at position 8 makes the molecule more photostable compared to derivatives with hydrogen or halogen substituents at the same position[3][4][5]. While the methoxy group in your compound is at position 7, it is reasonable to hypothesize that it confers a similar stabilizing effect.

Despite this, it is crucial to minimize light exposure as a standard laboratory best practice. Photodegradation can lead to a loss of the parent compound and the emergence of unexpected photoproducts, which could interfere with your assay or biological system[6].

Q4: What is the general thermal stability of this compound in solution?

In the absence of other stressors like extreme pH, the compound is expected to be reasonably stable at ambient and refrigerated temperatures. However, at elevated temperatures (e.g., >70-80°C) in solution, the risk of degradation increases. The most likely thermal degradation pathway for many carboxylic acids is decarboxylation, where the -COOH group is lost as CO₂[7]. This process is highly structure and condition-dependent but should be considered during high-temperature processing or long-term storage in solution at non-optimal temperatures.

Troubleshooting Common Experimental Issues

This section provides direct, actionable advice for problems you may encounter during your experiments.

Q5: My compound is precipitating out of my aqueous buffer after preparation. What is happening and how can I fix it?

  • Causality: This is almost certainly a pH-dependent solubility issue. The pH of your buffer is likely too close to or below the pKa of the carboxylic acid group, causing the compound to convert to its less soluble, neutral form.

  • Troubleshooting Steps:

    • Measure the pH: Immediately measure the final pH of your solution.

    • Adjust the pH: Increase the pH of the solution by adding a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the precipitate redissolves. A pH of 7.4 or higher is typically sufficient to maintain the solubility of quinolone carboxylic acids.

    • Use a Co-solvent: If adjusting the pH is not possible for your experimental design, consider using a small percentage (1-5%) of a water-miscible organic solvent like DMSO or ethanol in your buffer to increase the solubility of the neutral form.

    • Prepare a Concentrated Stock: Prepare a high-concentration stock solution in a suitable solvent (like DMSO) or a basic aqueous solution (e.g., dissolved in 1 equivalent of NaOH and brought up to volume with water) and perform a final dilution into your experimental buffer. This often bypasses solubility issues during initial dissolution.

Q6: I am observing a gradual loss of my parent compound in my HPLC analysis over 24-48 hours, even when the solution is protected from light and stored at 4°C. What is the likely cause?

  • Causality: Assuming evaporation is controlled, this points to a slow chemical degradation in your specific solution. The most probable culprits are hydrolysis or reaction with a component in your buffer matrix.

  • Troubleshooting and Validation Protocol:

    • Simplify the Matrix: Prepare the compound in ultrapure water at a pH where it is soluble and stable (e.g., pH 7.4) and repeat the stability assessment. If the compound is stable in water, a component of your buffer (e.g., phosphate, a metal cofactor) may be catalyzing degradation.

    • Check for Oxidative Degradation: If your medium contains components that can generate reactive oxygen species, consider adding a scavenger or ensuring the solution is de-gassed.

    • Perform a Forced Degradation Study: A formal forced degradation study (see Protocol 1 below) is the definitive way to identify which conditions are causing the instability. This will reveal if your compound is particularly sensitive to acid, base, or oxidation.

Protocols and Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally stress the compound to rapidly identify its potential degradation pathways and validate the analytical method's ability to detect degradants.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • Compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol or DMSO).

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Equipment: HPLC system, pH meter, calibrated oven, UV chamber (e.g., 254/365 nm).

Methodology:

  • Prepare Samples: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample by diluting with the solvent/water only.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal: Mix with ultrapure water.

    • Photolytic: Mix with ultrapure water.

  • Incubate Samples:

    • Incubate the Acid, Base, and Thermal samples at 60°C for 24 hours.

    • Keep the Oxidation sample at room temperature for 24 hours.

    • Expose the Photolytic sample to UV light (as per ICH Q1B guidelines) at room temperature.

    • Store the Control sample at 4°C in the dark.

  • Neutralization & Analysis: Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to the same final concentration.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

Protocol 2: General Purpose HPLC Method for Stability Assessment

Objective: To separate the parent compound from potential process impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at an appropriate wavelength (e.g., 286 nm or 333 nm, characteristic for quinolones[4][5]).

  • Injection Volume: 10 µL.

Data Interpretation & Visualization

Table 1: Expected Outcomes of Forced Degradation Study
Stress ConditionExpected Degradation LevelPrimary Rationale & Potential Degradants
0.1 M HCl, 60°C Low to ModeratePotential for acid-catalyzed hydrolysis of the methoxy ether bond.
0.1 M NaOH, 60°C Low to ModeratePotential for base-catalyzed hydrolysis. The quinolone ring is generally stable.
3% H₂O₂, RT LowThe quinolone ring can be susceptible to oxidation, potentially forming N-oxides.
Heat (60°C), Water Very LowDecarboxylation is possible but typically requires higher temperatures[7].
UV/Vis Light Very LowThe methoxy group is expected to confer high photostability[3][4].

Diagrams

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis Stock 1. Prepare Stock Solution (1 mg/mL) Control 2. Prepare Control (Dilute in Water/Solvent) Acid 3. Prepare Acid Sample (0.1 M HCl) Base 4. Prepare Base Sample (0.1 M NaOH) Ox 5. Prepare Oxidative Sample (3% H₂O₂) Thermal 6. Prepare Thermal Sample (Water) Photo 7. Prepare Photolytic Sample (Water) Inc_Fridge Store at 4°C (Control) Control->Inc_Fridge Inc_Heat Incubate at 60°C (Acid, Base, Thermal) Acid->Inc_Heat Base->Inc_Heat Inc_RT Incubate at RT (Oxidative) Ox->Inc_RT Thermal->Inc_Heat Inc_UV Expose to UV/Vis Light (Photolytic) Photo->Inc_UV Neutralize Neutralize Acid/Base Samples Inc_Heat->Neutralize Inc_RT->Neutralize Inc_UV->Neutralize Inc_Fridge->Neutralize Analyze Analyze All Samples by HPLC Neutralize->Analyze Compare Compare to Control Analyze->Compare Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent 7-Methoxy-4-oxo-1,4-dihydro- quinoline-2-carboxylic acid Decarboxy Decarboxylation Product (Loss of CO₂) Parent->Decarboxy High Heat Hydrolysis Hydrolysis Product (Loss of CH₃ group from OCH₃) Parent->Hydrolysis Strong Acid/Base Oxidation Oxidation Product (e.g., N-Oxide) Parent->Oxidation Oxidizing Agent

References

Technical Support Center: Optimizing HPLC Separation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your method development and routine analysis. As a compound of interest in pharmaceutical research, achieving robust and reproducible HPLC separation is paramount for accurate quantification and impurity profiling.

Understanding the Analyte: this compound

This compound is a quinolone derivative with a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1][2] Its structure, featuring a carboxylic acid group, makes it an ionizable compound. The ionization state of this molecule is highly dependent on the pH of the mobile phase, which is a critical parameter in developing a successful HPLC method.[3] The presence of both a hydrophobic quinolone core and a polar carboxylic acid group suggests that this compound may exhibit zwitterionic properties under certain pH conditions, which can present unique challenges in chromatographic separation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point is a reversed-phase method using a C18 column.[6] A common mobile phase composition for similar quinolone carboxylic acids is a mixture of acetonitrile and a buffered aqueous phase.[6] A gradient elution from a lower to a higher percentage of acetonitrile is often effective in eluting the compound with a good peak shape and resolving it from potential impurities.

Q2: I am observing significant peak tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially with ionizable compounds like this one. The primary causes include:

  • Secondary interactions: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase.

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column overload: Injecting too much sample can saturate the stationary phase.

To address peak tailing, consider the following:

  • Adjust mobile phase pH: A general rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3][7] For a carboxylic acid, lowering the pH (e.g., to pH 2.5-3.5) will suppress the ionization of the carboxyl group, reducing secondary interactions and improving peak shape.

  • Use a buffered mobile phase: Buffers are essential to maintain a constant pH throughout the analysis. Phosphate or acetate buffers are common choices.

  • Reduce sample concentration: Dilute your sample to see if the peak shape improves.

  • Use a high-purity, end-capped column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

Q3: My retention time is not reproducible. What should I check?

Retention time variability can be caused by several factors:

  • Inconsistent mobile phase preparation: Ensure your mobile phase is prepared fresh and accurately each time. If using a buffer, double-check the pH.

  • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

  • Column equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.

  • Pump issues: Check for leaks or pressure fluctuations in your HPLC system.

Q4: I am not getting enough retention for the analyte. How can I increase it?

For reversed-phase chromatography, you can increase retention by:

  • Decreasing the organic solvent (acetonitrile) percentage in your mobile phase.

  • Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group (lower pH), making the compound less polar and more retained on the non-polar stationary phase.[3]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and systematic solutions.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Recommended Solution Scientific Rationale
Peak Tailing 1. Secondary Silanol Interactions: The carboxylic acid moiety interacts with active sites on the stationary phase.a. Lower Mobile Phase pH: Adjust the pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate).[3] b. Use a High-Purity, End-Capped Column: Select a column specifically designed to minimize silanol activity. c. Add an Ionic Modifier: In some cases, a small amount of a competing base can be added to the mobile phase.a. At a lower pH, the carboxylic acid is protonated (non-ionized), reducing its ability to interact with negatively charged silanols.[7] b. End-capping chemically modifies the silica surface to block most of the reactive silanol groups. c. The modifier can preferentially interact with the active sites, preventing the analyte from doing so.
2. Mobile Phase pH close to Analyte pKa: The analyte exists in both ionized and non-ionized forms.Adjust pH: Move the mobile phase pH to be at least 2 units away from the analyte's pKa.[3][7]This ensures that the analyte is predominantly in one ionic state, leading to a single, sharp peak.
3. Column Overload: Injecting too high a concentration of the analyte.Reduce Injection Volume/Concentration: Dilute the sample and reinject.This prevents saturation of the stationary phase, which can lead to peak distortion.
Peak Fronting 1. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent with a higher elution strength than the initial mobile phase.Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.This ensures that the analyte is properly focused on the head of the column at the start of the separation.
2. Column Overload: Severe overload can also cause fronting.Reduce Injection Volume/Concentration: Dilute the sample.Similar to tailing, this prevents saturation of the stationary phase.
Broad Peaks 1. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.Minimize Tubing Length and Diameter: Use shorter, narrower-bore tubing where possible.This reduces the dispersion of the analyte band as it travels through the system.
2. Column Degradation: The stationary phase has degraded over time.Replace the Column: If other troubleshooting steps fail, the column may be at the end of its life.A degraded column loses its efficiency and ability to produce sharp peaks.
3. Slow Gradient: A very shallow gradient may not be sufficient to focus the analyte band.Increase Gradient Steepness: A faster increase in the organic solvent percentage can lead to sharper peaks.This helps to elute the analyte in a more compact band.
Problem 2: Poor Resolution
Symptom Potential Cause Recommended Solution Scientific Rationale
Co-eluting Peaks 1. Suboptimal Mobile Phase Composition: The mobile phase does not provide enough selectivity.a. Adjust Organic Solvent Ratio: Modify the gradient profile or switch to a different organic solvent (e.g., methanol). b. Change Mobile Phase pH: Altering the pH can change the elution order of ionizable compounds.[3]a. Different organic solvents can provide different selectivities for various compounds. b. Changing the ionization state of the analyte and any co-eluting impurities can significantly impact their retention times.
2. Inappropriate Column Chemistry: The stationary phase is not suitable for the separation.Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase).Different stationary phases offer different retention mechanisms and selectivities.
3. Low Column Efficiency: The column is not providing enough theoretical plates.a. Use a Longer Column or a Column with Smaller Particles: This will increase the number of theoretical plates. b. Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column.a. Higher efficiency columns provide better separation power. b. The van Deemter equation describes the relationship between flow rate and column efficiency.

Experimental Protocols

Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 254 nm or 325 nm, requires experimental determination)
Sample Diluent Mobile Phase A/Acetonitrile (e.g., 80:20)
Forced Degradation Study Protocol

To ensure the stability-indicating nature of your method, it is crucial to perform forced degradation studies. This involves subjecting the analyte to various stress conditions to generate potential degradation products.

Table 2: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Store the solid sample at 105 °C for 24 hours.
Photolytic Degradation Expose a solution of the sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples before injection. Analyze all stressed samples using your developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical flow for troubleshooting common HPLC issues.

PeakTailingTroubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH at least 2 units from pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., lower to 2.5-3.5) check_pH->adjust_pH No check_concentration Is Sample Concentration High? check_pH->check_concentration Yes end Problem Resolved adjust_pH->end dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_column Is Column Old or Not End-Capped? check_concentration->check_column No dilute_sample->end replace_column Use High-Purity, End-Capped Column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting workflow for peak tailing.

RetentionTimeTroubleshooting start Inconsistent Retention Time check_mobile_phase Is Mobile Phase Fresh and Accurately Prepared? start->check_mobile_phase prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp No check_temperature Is Column Temperature Stable? check_mobile_phase->check_temperature Yes end Problem Resolved prepare_new_mp->end use_oven Use a Column Oven check_temperature->use_oven No check_equilibration Is Column Adequately Equilibrated? check_temperature->check_equilibration Yes use_oven->end increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_system Check for System Leaks and Pressure Fluctuations check_equilibration->check_system Yes increase_equilibration->end system_maintenance Perform System Maintenance check_system->system_maintenance Issues Found check_system->end No Issues system_maintenance->end

References

Technical Support Center: Interpreting NMR Spectra of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This resource provides in-depth, experience-driven answers to common challenges encountered during the Nuclear Magnetic Resonance (NMR) interpretation of this molecule. Our goal is to move beyond simple data points, explaining the why behind the spectral features and providing robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Understanding the Baseline Spectrum

Before troubleshooting, it's crucial to have a reliable reference spectrum. The chemical shifts for this compound are highly dependent on the solvent used, with DMSO-d₆ being a common and recommended choice due to its ability to dissolve the polar carboxylic acid and minimize the rapid exchange of labile protons.

Below is a table of typical chemical shifts observed in DMSO-d₆. Note that slight variations (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) are normal depending on concentration and instrument calibration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Atom Position Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
N1-H ~12.0 - 12.5 (broad s)-Labile proton, often broad. See Q2 for troubleshooting.
C2-COOH ~13.0 - 14.0 (very broad s)~165.0Carboxylic acid proton, very broad and may be difficult to observe. See Q2.
C2 -~145.0Quaternary carbon.
C3-H ~6.5 - 6.7 (s)~110.0Singlet, vinyl proton.
C4 -~175.0Carbonyl carbon, quaternary.
C4a -~140.0Quaternary carbon, fused ring junction.
C5-H ~7.9 - 8.1 (d)~128.0Doublet, ortho coupling to H6.
C6-H ~7.2 - 7.4 (dd)~118.0Doublet of doublets, coupled to H5 and H8.
C7-OCH₃ ~3.9 (s)~160.0 (C7), ~56.0 (OCH₃)Methoxy group protons appear as a sharp singlet.
C8-H ~7.1 - 7.3 (d)~105.0Doublet, meta coupling to H6 is small.
C8a -~122.0Quaternary carbon, fused ring junction.

Causality: The electron-withdrawing nature of the carbonyl group (C4) and the carboxylic acid group (C2) deshields adjacent protons and carbons, shifting them downfield. Conversely, the electron-donating methoxy group (-OCH₃) at C7 shields the aromatic protons, particularly H6 and H8, shifting them slightly upfield compared to an unsubstituted quinolone ring.

Q2: My -COOH and/or N-H proton signals are broad, weak, or completely missing. What's happening and how can I fix it?

A2: The Challenge of Labile Protons

This is one of the most common issues encountered with this class of compounds. The protons on the carboxylic acid (-COOH) and the amide (-NH) are "exchangeable" or "labile."

  • Causality - Chemical Exchange : These acidic protons can chemically exchange with each other and, more importantly, with trace amounts of water (H₂O) or residual HOD in the deuterated solvent.[1] If this exchange happens on a timescale similar to the NMR experiment, the signal broadens significantly, sometimes to the point of disappearing into the baseline.[2] In protic solvents like methanol-d₄, these signals will almost certainly be absent due to rapid exchange with the solvent's deuterium.[3]

Troubleshooting Protocol:

  • Use High-Purity Solvent : Ensure your DMSO-d₆ is from a fresh, sealed ampule to minimize water content. Older solvent bottles can absorb atmospheric moisture.

  • D₂O Exchange Test : This is the definitive method. Add one drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H spectrum. The -COOH and N-H signals will disappear because the protons are replaced by deuterium, which is not observed in a standard ¹H NMR experiment.[3] This confirms their identity.

  • Low-Temperature Acquisition : Cooling the sample can sometimes slow the rate of chemical exchange enough to sharpen the signals. Try acquiring the spectrum at a lower temperature (e.g., 273 K or 0 °C), if your instrument allows.

  • Solvent Choice : As mentioned, DMSO-d₆ is generally the best choice as it forms strong hydrogen bonds with the solute, which slows down the exchange rate compared to other solvents like chloroform-d or acetone-d₆.[4]

Q3: The aromatic signals in my ¹H NMR are overlapping and difficult to assign. What strategies can I use for unambiguous assignment?

A3: Resolving Complexity with 2D NMR

While the 1D ¹H spectrum provides initial clues, complex spin systems, like the three coupled aromatic protons (H5, H6, H8), often require more advanced techniques for confident assignment.[5][6]

  • Expertise-Driven Workflow : Do not rely on the 1D spectrum alone. A logical, multi-experiment approach is the most trustworthy path to accurate assignment.[7]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy) : This is the first and most critical experiment. It reveals which protons are spin-spin coupled (typically through 2-3 bonds).[8] You should see a cross-peak connecting H5 and H6, and another connecting H6 and H8, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton directly to the carbon it is attached to.[9] By correlating the now-distinguishable aromatic protons to their respective carbons, you can assign the carbon signals in the ¹³C spectrum simultaneously.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the key to assigning the quaternary (non-protonated) carbons. It shows correlations between protons and carbons over 2-3 bonds.[8]

    • Key HMBC Correlations to Look For :

      • The methoxy protons (-OCH₃) should show a correlation to C7.

      • Proton H5 will correlate to C4 (the carbonyl) and C7.

      • Proton H8 will correlate to C4a and C6.

      • The vinyl proton H3 will show a strong correlation to C2 and C4.

Visualization: Logical Workflow for Spectral Assignment

The following diagram illustrates the logical flow for using a combination of NMR experiments to achieve full structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Assignment & Verification H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR COSY Run COSY (¹H-¹H Connectivity) H1_NMR->COSY Initial Hypothesis HSQC Run HSQC (¹H-¹³C Direct Correlation) Assign_Spin Assign Spin Systems (e.g., Aromatic Protons) COSY->Assign_Spin Identify Coupled Protons HMBC Run HMBC (¹H-¹³C Long-Range) Assign_C Assign Protonated Carbons HSQC->Assign_C Correlate ¹H to ¹³C Assign_Q Assign Quaternary Carbons HMBC->Assign_Q Connect Molecular Fragments Final Final Structure Verification HMBC->Final Confirm Connectivity Assign_Spin->HSQC Assign_C->HMBC Assign_Q->Final Confirm Connectivity

Caption: NMR assignment workflow.

Q4: I see small, unexpected peaks in my spectrum. How can I identify them?

A4: Differentiating Impurities from Artifacts

Unexpected peaks can arise from several sources. A systematic approach is required for identification.

  • Common Impurities :

    • Residual Solvents : High-boiling point solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove. Compare the unknown peaks to a standard NMR solvent chart.[3][10]

    • Starting Materials : Incomplete reaction can leave starting materials. For example, in a Gould-Jacobs type synthesis, you might see traces of the aniline precursor or diethyl ethoxymethylenemalonate.

    • Regioisomers : Depending on the synthesis, the 5-methoxy isomer could be a potential impurity. Its NMR spectrum would show a different aromatic splitting pattern.

  • NMR Artifacts :

    • Spinning Sidebands : Sharp, symmetrical peaks flanking a large signal (like the solvent peak) at equal distances. These are reduced by improving the magnetic field shimming.

    • ¹³C Satellites : Very small peaks flanking a large signal, arising from coupling between ¹H and the 1.1% of naturally abundant ¹³C. They are always present for large signals.

Troubleshooting Steps:

  • Check Purity : Correlate the NMR with other analytical data, such as LC-MS or TLC, to confirm the presence of multiple components.

  • Spiking Experiment : If a starting material is suspected, add a small amount of the pure starting material to the NMR tube and see if the impurity peak increases in intensity.

  • Consult Solvent Charts : Compare the chemical shifts of unknown peaks against published data for common laboratory solvents.[10]

Experimental Protocol: Standard Sample Preparation

Trustworthy data begins with meticulous sample preparation. This protocol ensures high-quality, reproducible spectra.

  • Sample Weighing : Accurately weigh 5-10 mg of your purified, dry this compound into a clean, dry vial.

  • Solvent Addition : Using a calibrated pipette, add 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) from a sealed ampule.

  • Dissolution : Gently vortex or sonicate the sample for 1-2 minutes until it is fully dissolved. A clear, particulate-free solution is essential. Poor shimming and broad peaks can result from suspended solids.[3]

  • Transfer : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and carefully shim the magnetic field to achieve narrow, symmetrical peak shapes for the residual solvent signal.[8] Acquire a standard ¹H spectrum, followed by any necessary 2D experiments.

References

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" reducing off-target effects

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the use of this compound, with a specific focus on understanding and mitigating potential off-target effects.

Introduction

This compound is a synthetic quinoline derivative. Structurally, it is an analog of kynurenic acid (KYNA), an endogenous tryptophan metabolite known for its broad neuroactive profile[1][2]. The addition of a methoxy group at the 7th position can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially influencing its potency, selectivity, and blood-brain barrier penetration compared to its parent compound, KYNA[3][4].

Given its structural similarity to KYNA, this compound is presumed to interact with similar biological targets. KYNA is a well-characterized antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate) and also engages with the α7 nicotinic acetylcholine receptor (α7nAChR), the orphan G protein-coupled receptor 35 (GPR35), and the aryl hydrocarbon receptor (AhR)[5][6][7]. This polypharmacology necessitates careful experimental design to isolate on-target effects and avoid misinterpretation of data due to off-target activities. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

Based on its structural backbone, which it shares with kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid), the primary mechanism is likely the antagonism of excitatory amino acid receptors, particularly the NMDA receptor[1][2]. Kynurenic acid acts as an antagonist at the glycine co-agonist site on the NMDA receptor's GluN1 subunit and the glutamate binding site on the GluN2 subunit[5][7]. It is critical to experimentally verify this activity for the 7-methoxy derivative in your model system.

Q2: What are the most probable off-targets I should be concerned about?

The off-target profile is predicted to mirror that of kynurenic acid. Researchers should be aware of potential interactions with:

  • AMPA and Kainate Receptors: KYNA is a broad-spectrum antagonist and also blocks these ionotropic glutamate receptors, though typically at higher concentrations than for NMDA receptors[7][8].

  • G Protein-Coupled Receptor 35 (GPR35): Kynurenic acid is an agonist for GPR35, an orphan receptor implicated in immunomodulation and neuronal inhibition[5][6][7]. This interaction could produce effects entirely independent of glutamate receptor blockade.

  • Aryl Hydrocarbon Receptor (AhR): KYNA can activate AhR, a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism[5][6].

  • α7 Nicotinic Acetylcholine Receptor (α7nAChR): Some studies report KYNA as an antagonist of this receptor, although this finding is debated in the literature and may be preparation-dependent[1][6][8].

Q3: How might the 7-methoxy group affect the compound's activity and selectivity?

The addition of a methoxy group generally increases lipophilicity, which can enhance membrane permeability and potentially blood-brain barrier penetration[4]. It can also introduce new hydrogen bond acceptor capabilities and alter the electronic distribution of the quinoline ring system. These changes could subtly modify the binding affinity for its primary and off-targets, potentially leading to an altered selectivity profile compared to kynurenic acid. Structure-activity relationship (SAR) studies on similar quinoline derivatives suggest that substituents on the quinoline core can significantly modulate biological activity[9].

Q4: I'm seeing unexpected toxicity in my cell culture experiments. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Poor Solubility: Like many quinoline carboxylic acids, this compound may have limited aqueous solubility. Precipitation in culture media can lead to inaccurate concentration calculations and physical stress on cells. See the troubleshooting guide below for solubility testing.

  • Off-Target Engagement: Activation or inhibition of critical off-target pathways (e.g., AhR, which can mediate toxic responses) could be responsible.

  • Mitochondrial Effects: Some related compounds, like 5-methoxyindole-2-carboxylic acid (MICA), are known inhibitors of mitochondrial enzymes, which can lead to cell death[10]. While structurally distinct, a mitochondrial liability screen may be warranted if toxicity persists.

  • Chelation Effects: The 4-oxo and 2-carboxylic acid groups can chelate divalent metal ions, potentially disrupting essential enzymatic functions in the cell or media[11].

Q5: What is a good starting concentration for my in vitro experiments?

For initial screening, it is advisable to perform a wide dose-response curve, starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). Kynurenic acid's activity at its various targets spans this range. For example, its effects on GPR35 can be observed in the high nanomolar to low micromolar range, while glutamate receptor antagonism often requires higher micromolar concentrations[7]. A thorough dose-response will help identify the therapeutic window for your desired on-target effect versus potential off-target activities.

Visualizing the Target Landscape

The following diagram illustrates the potential on-target and off-target pathways that this compound may modulate, based on its structural similarity to kynurenic acid.

Target_Pathways cluster_EC Extracellular Space cluster_IC Intracellular Space Compound 7-Methoxy-4-oxo-1,4- dihydroquinoline-2-carboxylic acid NMDA_R NMDA Receptor Compound->NMDA_R Antagonist (Presumed On-Target) AMPA_R AMPA/Kainate Receptors Compound->AMPA_R Antagonist GPR35 GPR35 Compound->GPR35 Agonist? a7nAChR α7nAChR Compound->a7nAChR Antagonist? AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Agonist? Glutamate_Block Blockade of Ca2+ Influx NMDA_R->Glutamate_Block AMPA_R->Glutamate_Block G_Protein G-Protein Signaling GPR35->G_Protein Ion_Channel_Block Ion Channel Blockade a7nAChR->Ion_Channel_Block Gene_Transcription Gene Transcription Changes AhR->Gene_Transcription

Caption: Potential on-target and off-target molecular interactions.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Troubleshooting Steps
Low experimental reproducibility 1. Compound Instability: Degradation in aqueous solution, or sensitivity to light/temperature. 2. Inconsistent Solubilization: Incomplete dissolution of stock solutions.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Aliquot and store at -80°C. Perform a stability test using HPLC-MS if issues persist. 2. Ensure the stock solution is fully dissolved before diluting into aqueous media. Use a brief sonication step if necessary. Check for precipitation upon dilution into final assay buffer.
Observed effect is not blocked by a known antagonist of the primary target 1. Dominant Off-Target Effect: The observed phenotype in your specific model system is driven by an off-target interaction (e.g., GPR35 or AhR activation).1. Use specific antagonists for the most likely off-targets. For example, test if the effect is blocked by an AhR antagonist. 2. Use a different assay that more directly measures the on-target activity (e.g., a patch-clamp experiment for NMDA receptor currents).
Compound precipitates in cell culture media 1. Poor Aqueous Solubility: The compound's solubility limit is exceeded at the working concentration. 2. Media Component Interaction: The compound may interact with proteins (e.g., albumin in FBS) or other components, causing it to fall out of solution.1. Determine the compound's kinetic solubility in your specific media. Prepare a dilution series and visually inspect for precipitation after a relevant incubation period. 2. Consider using serum-free media for the duration of the compound treatment, if compatible with your experimental design.
No observable effect, even at high concentrations 1. Low Potency: The compound may be a weak modulator of the target in your system. 2. Poor Cell Permeability: The compound may not be reaching its intracellular target (if applicable). 3. Incorrect Target Expression: The target receptor may not be expressed at sufficient levels in your chosen cell line.1. Confirm the compound's identity and purity via analytical methods (e.g., LC-MS, NMR). 2. If the target is intracellular (like AhR), consider using a cell permeability assay. 3. Validate target expression in your cell line using qPCR, Western blot, or flow cytometry.

Experimental Protocols

Protocol 1: Workflow for Validating and Mitigating Off-Target Effects

This workflow provides a systematic approach to distinguish on-target from off-target effects, a critical step for data integrity.

Off_Target_Workflow start Start: Observe Phenotypic Effect with Compound dose_response Step 1: Perform Detailed Dose-Response Curve start->dose_response check_potency Is the EC50/IC50 consistent with the presumed primary target? dose_response->check_potency use_antagonist Step 2: Pre-treat with a specific antagonist for the primary target check_potency->use_antagonist Yes off_target_path Step 3: Investigate Off-Targets. Use specific antagonists for GPR35, AhR, etc. check_potency->off_target_path No / Potency is too high is_blocked Is the compound's effect blocked or shifted? use_antagonist->is_blocked on_target Conclusion: Effect is likely ON-TARGET is_blocked->on_target Yes is_blocked->off_target_path No knockout Step 4: Use knockout/knockdown cell lines (e.g., Target-KO, AhR-KO) to confirm. off_target_path->knockout off_target Conclusion: Effect is likely OFF-TARGET knockout->off_target

Caption: A logical workflow for dissecting on-target vs. off-target effects.

Protocol 2: Step-by-Step Competitive Antagonism Assay

This protocol helps verify that the observed biological effect is mediated through the intended target receptor. This example uses a hypothetical NMDA receptor-mediated calcium influx assay.

  • Cell Preparation: Plate a suitable cell line expressing NMDA receptors (e.g., primary neurons or transfected HEK293 cells) in a 96-well black, clear-bottom plate. Culture until they reach the appropriate confluency.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Preparation of Compounds:

    • Prepare a 2X solution of your 7-methoxy quinoline compound at various concentrations.

    • Prepare a 2X solution of a known, specific NMDA receptor antagonist (e.g., AP5) at a concentration known to fully block the receptor.

    • Prepare a 2X solution of an NMDA receptor agonist (e.g., NMDA + Glycine) at a concentration that elicits a sub-maximal response (EC80).

  • Antagonist Pre-incubation:

    • To the "Antagonist Control" wells, add the specific antagonist (AP5).

    • To the "Test Compound" wells, add your 7-methoxy quinoline compound.

    • To "Agonist Only" and "No Treatment" wells, add assay buffer.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Using a fluorescence plate reader with an automated injection system, add the agonist solution to all wells except the "No Treatment" control.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em ~490/520 nm for Fluo-4) every 1-2 seconds for at least 2-3 minutes to capture the kinetic response of calcium influx.

  • Analysis:

    • Calculate the change in fluorescence (ΔF/F0) for each well.

    • The "Agonist Only" wells should show a robust signal.

    • The "Antagonist Control" wells should show near-complete blockade of this signal.

    • If your 7-methoxy quinoline compound is an on-target NMDA receptor antagonist, it should block the agonist-induced signal in a dose-dependent manner. If it has no effect, your observed phenotype in other assays is likely mediated by an off-target mechanism.

References

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" experimental variability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Navigating Experimental Variability for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis and handling of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Q1: My Gould-Jacobs synthesis of this compound is resulting in a very low yield. What are the likely causes?

Low yields in the Gould-Jacobs reaction for quinoline synthesis are a frequent challenge.[1][2] The primary reasons often revolve around incomplete cyclization or side reactions. Key factors to investigate include:

  • Reaction Temperature and Time: The intramolecular cyclization step is thermally driven and requires high temperatures.[3] Insufficient heat may lead to the accumulation of the intermediate, anilidomethylenemalonic ester, without successful ring closure. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the product.[3] A careful optimization of both temperature and reaction duration is critical.[3]

  • Purity of Starting Materials: The presence of impurities in the aniline or diethyl ethoxymethylenemalonate can interfere with the reaction. Ensure all starting materials are of high purity.[4]

  • Inefficient Water Removal: The condensation step produces ethanol and water. If not effectively removed, the equilibrium may not favor product formation. While not always included in basic procedures, performing the reaction under conditions that remove these byproducts can improve yield.

Q2: I'm observing an unexpected solid precipitating out during the hydrolysis of the ester precursor to the carboxylic acid. What could this be?

Precipitation during the hydrolysis of the ethyl or methyl ester of this compound can be due to a few factors:

  • Incomplete Hydrolysis: The ester itself may be sparingly soluble in the reaction mixture, especially as the reaction progresses and the polarity of the solvent changes. If the hydrolysis is not complete, the unreacted ester may precipitate upon cooling.

  • Salting Out: The addition of acid to neutralize the reaction mixture and precipitate the carboxylic acid can also reduce the solubility of any remaining starting ester or intermediates, causing them to crash out of solution.

  • Side Reactions: Under harsh hydrolysis conditions (e.g., very high temperatures or prolonged reaction times), decarboxylation or other degradation pathways can occur, leading to the formation of insoluble byproducts.[5][6]

Q3: My purified this compound shows batch-to-batch color variation (e.g., off-white to yellow). Is this a cause for concern?

Minor color variations are not uncommon in quinoline derivatives and may not necessarily indicate significant impurity. However, a distinct yellow or brown coloration can be indicative of trace impurities arising from:

  • Oxidation: Quinolone compounds can be susceptible to oxidation, which can be exacerbated by exposure to air and light over time.

  • Residual Solvents or Reagents: Trapped solvents or trace amounts of unreacted starting materials from the synthesis can contribute to discoloration.

  • Degradation Products: As mentioned, harsh reaction or workup conditions can lead to minor degradation, with the resulting products imparting color to the final compound.

For applications where high purity is critical, such as in drug development, it is advisable to further purify the material through techniques like recrystallization until a consistent color and purity profile (as determined by HPLC and NMR) is achieved.

Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, proper storage is essential. Quinolone structures can be sensitive to light, moisture, and temperature.[7]

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable.Prevents thermal degradation.[7]
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).Minimizes oxidation.[7]
Light Amber or opaque vial.Protects against photolytic degradation.[7]
Humidity Dry, desiccated environment.Aromatic carboxylic acids can be hygroscopic; moisture can lead to hydrolysis.[7]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Troubleshooting Low Yield in the Gould-Jacobs Synthesis

This guide follows a decision-tree format to diagnose and resolve issues with low product yield.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (Aniline, Malonate Ester) via NMR/GC-MS start->check_purity impure Source High-Purity Reagents or Purify In-House check_purity->impure Impurities Detected pure Starting Materials are Pure check_purity->pure Purity Confirmed optimize_temp Optimize Cyclization Temperature. Run small-scale reactions at varying temperatures (e.g., 230°C, 250°C, 270°C). pure->optimize_temp monitor_rxn Monitor Reaction Progress by TLC or LC-MS to track intermediate consumption and product formation. optimize_temp->monitor_rxn temp_ok Optimal Temperature Identified monitor_rxn->temp_ok Clear optimum found temp_not_ok Yield still low across all temperatures monitor_rxn->temp_not_ok No clear optimum extend_time Systematically Increase Reaction Time at Optimal Temperature (e.g., 30 min, 1 hr, 2 hr). temp_ok->extend_time reconsider_catalyst Consider Alternative Synthesis Routes or Catalysts (e.g., acid catalysis for Friedländer synthesis if applicable). temp_not_ok->reconsider_catalyst time_ok Yield Improves extend_time->time_ok time_not_ok Yield does not improve or decreases (decomposition) extend_time->time_not_ok time_not_ok->reconsider_catalyst

Troubleshooting workflow for low yield in Gould-Jacobs synthesis.
Guide 2: Addressing Impurities in the Final Product

This guide helps identify and eliminate impurities detected in the final product.

Observation (by HPLC/NMR) Potential Cause Recommended Action
Presence of starting materials (aniline or malonate ester) Incomplete reaction.Re-evaluate reaction time and temperature as per Guide 1. Ensure proper stoichiometry of reactants.[4]
Broad, unresolved peaks in NMR; multiple close-eluting peaks in HPLC Formation of positional isomers or byproducts.Optimize reaction conditions to favor the desired isomer. Employ more rigorous purification techniques like column chromatography or preparative HPLC.[1]
Signal corresponding to the ethyl/methyl ester precursor Incomplete hydrolysis.Increase the duration of hydrolysis or the concentration of the acid/base. Ensure adequate mixing.[8][9] Consider using a co-solvent to improve solubility.
Unexpected signals in aromatic or aliphatic region of NMR Degradation of the quinolone ring or side chains.Avoid harsh acidic or basic conditions and excessive heat during workup and purification.[2]
Residual solvent peaks in NMR Inefficient drying.Dry the product under high vacuum for an extended period, possibly at a slightly elevated temperature (e.g., 40-50°C) if the compound is thermally stable.

Section 3: Key Experimental Protocols

This section details step-by-step methodologies for critical experimental workflows.

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction and Subsequent Hydrolysis

This protocol is a generalized representation. Specific amounts and conditions should be optimized based on laboratory experience and literature precedents.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A Mix m-anisidine and diethyl ethoxymethylenemalonate B Heat mixture to ~250°C for 30-60 min A->B C Cool reaction mixture to room temperature B->C D Precipitate forms (ethyl ester intermediate) C->D E Suspend crude ester in aqueous NaOH solution D->E F Reflux the mixture for 1-2 hours E->F G Cool to room temperature and filter if necessary F->G H Acidify the filtrate with HCl to pH ~2-3 G->H I Precipitate of carboxylic acid forms H->I J Collect the precipitate by filtration I->J K Wash with cold deionized water J->K L Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) K->L M Dry the purified product under vacuum L->M

General workflow for the synthesis and purification.

Detailed Steps:

  • Condensation and Cyclization:

    • In a suitable reaction vessel, combine m-anisidine and a stoichiometric excess of diethyl ethoxymethylenemalonate.

    • Heat the mixture under an inert atmosphere to a high temperature (typically 240-260°C). The optimal temperature and time should be determined experimentally.[3]

    • Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.

    • Allow the mixture to cool, which should result in the precipitation of the crude ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Hydrolysis:

    • Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 2N).

    • Heat the mixture to reflux and maintain for 1-2 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).[10]

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Carefully acidify the clear filtrate with a mineral acid like hydrochloric acid to a pH of approximately 2-3. This will precipitate the desired carboxylic acid.[10]

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • For higher purity, recrystallize the crude product from a suitable solvent. Ethanol, acetic acid, or mixtures thereof are commonly used for quinolone carboxylic acids.[8][11]

    • Dry the final product under vacuum to remove all traces of solvent.

Protocol 2: Quality Control and Characterization

Ensuring the identity and purity of the synthesized compound is paramount.

Technique Purpose Expected Observations for this compound
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the methoxy group, aromatic protons on the quinoline core, and the carboxylic acid proton. The integration of these signals should be consistent with the expected structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbon, aromatic carbons, and the methoxy carbon.
HPLC Purity determination.A single major peak with a purity of >95% is typically desired for most applications.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉NO₄, MW: 219.19 g/mol ).[12][13]
Melting Point Purity and identity check.A sharp melting point range consistent with literature values. Broad melting ranges often indicate the presence of impurities.
FT-IR Spectroscopy Functional group identification.Characteristic stretches for O-H (carboxylic acid), C=O (carbonyl and carboxylic acid), and C-O (methoxy ether) bonds.

Section 4: References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from --INVALID-LINK--

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. (n.d.). Retrieved from --INVALID-LINK--

  • Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents. Retrieved from --INVALID-LINK--

  • Agranat, I., & Caner, H. (2009). Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from --INVALID-LINK--

  • Fábián, L., & Kálmán, A. (2012). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 12(11), 5236–5245.

  • AiFChem. (n.d.). 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Cia,C., & Baron, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999.

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • The Dow Chemical Company. (1989). Process for preparing quinolone carboxylic acid intermediates. Google Patents. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). Retrieved from --INVALID-LINK--

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC. Retrieved from --INVALID-LINK--

  • Warner-Lambert Company. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from --INVALID-LINK--

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.). Retrieved from --INVALID-LINK--

  • The Solvay Process Company. (1945). Production of malonic acid. Google Patents. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Stability and proper storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from --INVALID-LINK--

  • New England Biolabs. (n.d.). PCR Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel hercynite sulfuric acid and its catalytic applications in the synthesis of polyhydroquinolines and 2,3-pihydroquinazolin-4(1H). Retrieved from --INVALID-LINK--

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an in-depth technical comparison of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with other notable quinoline derivatives. By synthesizing established knowledge with field-proven insights, we will explore its synthesis, potential biological activities, and the experimental frameworks required for its evaluation, empowering you to unlock its therapeutic potential.

The Quinoline Core: A Foundation for Diverse Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of drugs with a wide array of biological activities. These include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The therapeutic efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic system. This guide focuses on the 7-methoxy substituted quinoline-2-carboxylic acid, a less-explored derivative with significant therapeutic promise.

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient route can be designed based on established named reactions for quinoline synthesis, such as the Doebner-von Miller or Pfitzinger reactions. The Pfitzinger reaction, in particular, offers a versatile method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds.

A proposed synthetic pathway for our target molecule could involve a variation of these classical methods, starting from appropriately substituted anilines and dicarbonyl compounds.

Proposed Synthetic Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-methoxyaniline 3-methoxyaniline condensation Condensation 3-methoxyaniline->condensation diethyl_oxaloacetate Diethyl oxaloacetate diethyl_oxaloacetate->condensation cyclization Cyclization & Saponification condensation->cyclization Intermediate target_molecule This compound cyclization->target_molecule

Caption: Proposed synthetic workflow for this compound.

Comparative Analysis: Benchmarking Against Established Quinolines

To understand the potential of this compound, we will compare it conceptually with two classes of well-established quinoline derivatives: fluoroquinolone antibiotics and quinoline-based anticancer agents. This comparison will be based on structure-activity relationships (SAR) derived from existing literature, providing a predictive framework for its biological profile.

Antimicrobial Activity: A Potential Alternative to Fluoroquinolones?

Fluoroquinolones, such as Ciprofloxacin, are a class of broad-spectrum antibiotics characterized by a 4-oxo-1,4-dihydroquinoline core. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

FeatureCiprofloxacinThis compound (Predicted)
Core Structure 4-oxo-1,4-dihydroquinoline-3-carboxylic acid4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Key Substituents 6-fluoro, 7-piperazinyl, 1-cyclopropyl7-methoxy
Mechanism DNA gyrase/topoisomerase IV inhibitorPotentially similar, targeting bacterial enzymes. The 2-carboxylic acid may alter target specificity.
Expected Spectrum Broad-spectrum (Gram-positive and Gram-negative)Unknown, but the methoxy group at C7 in other quinolines has been associated with antibacterial activity.

Causality behind Experimental Choices: The selection of Ciprofloxacin as a comparator is based on its well-understood mechanism and the shared 4-oxo-quinoline core. The predicted activity of our target molecule is inferred from studies on other 7-substituted quinolones, where modifications at this position significantly impact antibacterial potency and spectrum.

Anticancer Potential: A New Avenue in Oncology?

The quinoline scaffold is also present in several anticancer agents. The substitution pattern on the quinoline ring is critical for cytotoxicity and selectivity against cancer cell lines.

FeatureDoxorubicin (for conceptual comparison of cytotoxicity)This compound (Predicted)
Drug Class Anthracycline antibioticQuinolone derivative
Mechanism DNA intercalation and topoisomerase II inhibition[1]Unknown, but quinolines can exhibit anticancer effects through various mechanisms including kinase inhibition and apoptosis induction.
Key Structural Aspect Planar polycyclic aromatic ring systemPlanar quinoline ring system
Expected Activity Broad-spectrum cytotoxicityPotentially selective cytotoxicity. The 7-methoxy group in other heterocyclic compounds has been linked to enhanced anticancer activity.

Causality behind Experimental Choices: Doxorubicin, a potent and widely used chemotherapeutic, serves as a benchmark for cytotoxic potential. While mechanistically distinct, the comparison highlights the need for potent cell-killing activity in novel anticancer drug candidates. The prediction for our target molecule is based on the growing body of evidence that substituted quinolines can be designed to selectively target cancer cells.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities of this compound, the following standardized experimental protocols are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Workflow for Antimicrobial Susceptibility Testing:

start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC by visual inspection for turbidity or using a plate reader incubate->read end Lowest concentration with no visible growth is the MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the proliferation of cancer cell lines.

Workflow for MTT Cytotoxicity Assay:

seed Seed cancer cells in a 96-well plate and allow to attach overnight treat Treat cells with various concentrations of the test compound seed->treat incubate_cells Incubate for 48-72 hours treat->incubate_cells add_mtt Add MTT reagent to each well and incubate for 4 hours incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure calculate Calculate cell viability and determine IC50 value measure->calculate

Caption: Workflow for determining the IC50 value using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and the Path Forward

This compound stands as an intriguing candidate for further investigation in drug discovery. Its structural features suggest the potential for both antimicrobial and anticancer activities. The key to unlocking this potential lies in rigorous experimental validation.

The comparative framework and detailed protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising quinoline derivative. By systematically exploring its activity spectrum and mechanism of action, the scientific community can determine its true therapeutic value and potentially add a new and effective molecule to the arsenal of medicines.

References

A Comparative Analysis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and Established Antibiotics: A Structural Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quinolone scaffold has served as a cornerstone for the development of potent antibacterial agents. This guide provides a detailed comparative analysis of a specific, less-explored derivative, 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , against well-established quinolone antibiotics. Drawing upon established principles of structure-activity relationships (SAR), this document will elucidate the predicted efficacy of this compound and provide the experimental framework necessary for its empirical evaluation.

Introduction: The Quinolone Class and the Challenge of Antibiotic Resistance

Quinolones are a major class of synthetic broad-spectrum antibiotics.[1] Their core structure, a 4-oxo-1,4-dihydroquinoline, has been the subject of extensive medicinal chemistry efforts, leading to the development of highly effective fluoroquinolones like ciprofloxacin and levofloxacin. These drugs have been instrumental in treating a wide array of bacterial infections. However, the rise of antibiotic resistance necessitates the continued exploration of novel derivatives.[1] Understanding the structural features that govern the antibacterial activity of quinolones is paramount in the design of new and effective treatments.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial target of quinolone antibiotics is bacterial DNA gyrase (a type II topoisomerase) and, in many cases, topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones inhibit the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[1]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Decatenation Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Replication DNA Replication & Repair DNA->Replication Replication->DNA

Caption: Simplified pathway of quinolone antibacterial action.

Structure-Activity Relationship (SAR): A Predictive Comparison

The antibacterial efficacy of quinolones is intricately linked to their chemical structure. Decades of research have established key SAR principles that guide the design of potent derivatives.[2] A comparative analysis of this compound with established fluoroquinolones reveals critical differences that predict a significant disparity in antibacterial activity.

FeatureThis compoundCiprofloxacinLevofloxacinSignificance for Antibacterial Activity
Core Structure 4-oxo-1,4-dihydroquinoline4-oxo-1,4-dihydroquinoline4-oxo-1,4-dihydroquinolineThe foundational scaffold for this class of antibiotics.
Carboxylic Acid Position C2 C3 C3 The 3-carboxylic acid group, in conjunction with the 4-carbonyl group, is essential for binding to DNA gyrase and subsequent antibacterial activity. Modifications at this position, or moving the carboxylic acid to C2, are generally known to cause a substantial decrease or complete loss of activity.[2][3][4]
N1 Substituent HydrogenCyclopropylEthyl (part of a tricyclic system)A cyclopropyl or ethyl group at the N1 position generally enhances antibacterial potency.[2]
C7 Substituent HydrogenPiperazinylPiperazinyl (part of a tricyclic system)A piperazine ring or similar heterocyclic moiety at the C7 position is crucial for broad-spectrum activity, including against Gram-negative bacteria.[5][6]
C6 Substituent HydrogenFluoroFluoroA fluorine atom at the C6 position significantly increases the potency against a wide range of bacteria.[7]
C7 Methoxy Group MethoxyHydrogenHydrogenWhile a methoxy group at the C8 position has been shown to improve activity in some fluoroquinolones, its presence at C7 in this scaffold is not a well-established enhancer of antibacterial efficacy.[8]

Experimental Verification: A Protocol for Antibacterial Susceptibility Testing

To empirically determine the antibacterial activity of this compound, a standardized in vitro assay is required. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard.

Workflow for MIC Determination

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate each well with the bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include positive (growth) and negative (sterility) controls Incubate Incubate at 35-37°C for 16-20 hours Controls->Incubate Read_Results Visually inspect for turbidity to determine the MIC Incubate->Read_Results

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method

1. Materials:

  • This compound
  • Sterile 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
  • 0.5 McFarland turbidity standard
  • Sterile saline or phosphate-buffered saline (PBS)
  • Incubator (35-37°C)

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in CAMHB to the highest concentration to be tested. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the highest concentration of the test compound to well 1. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35-37°C for 16-20 hours.

5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

Based on a thorough analysis of the structure-activity relationships of quinolone antibiotics, This compound is predicted to exhibit weak to no antibacterial activity. The critical placement of the carboxylic acid moiety at the C2 position, rather than the essential C3 position, is the primary determinant for this anticipated lack of potency.

While this predictive analysis provides a strong rationale, empirical validation through in vitro testing, as outlined in the provided protocol, is the definitive step to confirm the biological activity of this compound. Further research could involve the synthesis of isomers, particularly the C3-carboxylic acid analog, to explore if the 7-methoxy substitution could offer any novel antibacterial properties when combined with the correct core scaffold. Such studies are essential in the ongoing search for new antibacterial agents to combat the global threat of antibiotic resistance.

References

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and its Analogs

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinolone framework, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have given rise to a vast and crucial class of therapeutics, most notably the fluoroquinolone antibiotics. These agents exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The core structure, characterized by a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety fused to an aromatic ring, is considered the fundamental pharmacophore required for this activity.[2]

This guide focuses on a specific, less-common isomer: This compound . While the majority of research has centered on quinoline-3-carboxylic and 4-carboxylic acids, the 2-carboxylic acid scaffold presents a unique opportunity for novel drug design. We will dissect the structure-activity relationship (SAR) of this parent molecule by comparing its core components with known analogs, providing a framework for researchers and drug development professionals to design future compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Dissecting the Core Pharmacophore

The biological activity of any quinolone derivative is intrinsically linked to its three-dimensional structure and the specific functional groups adorning its core. Understanding the role of each component is paramount to predicting the impact of structural modifications.

G cluster_0 This compound cluster_1 mol A C4-Oxo Group: Essential for Mg2+ chelation and enzyme binding. A:e->mol:w B C2-Carboxylic Acid: Crucial for binding to DNA gyrase. Isosteric replacement often fails. B:e->mol:w C N1-Position: Site for bulky substituents to modulate potency and spectrum. C:e->mol:w D C7-Methoxy Group: Influences spectrum of activity and pharmacokinetic properties. D:e->mol:w start Start: Prepare Compound Stock Solutions prep_plate Prepare 96-well plate with serial dilutions of test compounds in culture medium. start->prep_plate add_bacteria Inoculate wells with a standardized bacterial suspension (e.g., M. tuberculosis). prep_plate->add_bacteria controls Include controls: - Sterility (medium only) - Growth (medium + bacteria) - Positive (known antibiotic) add_bacteria->controls incubation Seal and incubate the plate under appropriate conditions (e.g., 37°C for 7 days). controls->incubation add_dye Add Alamar Blue reagent and re-incubate for 24 hours. incubation->add_dye read_results Read results visually or with a fluorometer. Blue = Inhibition (No growth) Pink = Growth add_dye->read_results determine_mic Determine MIC: Lowest concentration that prevents the color change from blue to pink. read_results->determine_mic finish End: Record MIC values determine_mic->finish

References

A Comparative Guide to the Preclinical Toxicity and Safety Profiling of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and rigorous assessment of a compound's safety profile is as critical as the evaluation of its efficacy. This guide provides a comprehensive framework for the toxicity and safety profiling of novel quinoline derivatives, using 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a central case study. While specific experimental data for this particular molecule is not extensively available in public literature, this document will serve as an in-depth methodological guide. We will outline the essential in vitro assays, provide detailed experimental protocols, and draw comparisons with structurally related compounds and established drugs to contextualize potential toxicological outcomes.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] However, this heterocyclic motif is also associated with various toxicities, including genotoxicity, cardiotoxicity, and hepatotoxicity.[2] Therefore, a thorough understanding of the structure-toxicity relationships is paramount in the development of new quinoline-based therapeutic agents.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the potential toxicity of this compound, a panel of comparator compounds is essential. The ideal panel includes compounds with high structural similarity, as well as those with well-characterized toxicity profiles that can serve as positive and negative controls.

Table 1: Comparator Compounds for Toxicity Profiling

CompoundClassRationale for Inclusion
Kynurenic Acid Endogenous Tryptophan MetaboliteA structurally similar 4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Generally considered to have a favorable safety profile and neuroprotective effects, serving as a potential negative or low-toxicity benchmark.[3][4]
4-Nitroquinoline-1-oxide (4-NQO) CarcinogenA well-established quinoline-based mutagen and carcinogen. It is an essential positive control in genotoxicity assays.[5]
Chloroquine 4-Aminoquinoline AntimalarialA widely used quinoline drug with a known, albeit complex, toxicity profile that includes cardiotoxicity and cytotoxicity at higher concentrations.[6][7]

I. Assessment of General Cytotoxicity

The initial step in any toxicity assessment is to determine the concentration range at which a compound exhibits general cytotoxicity. This is typically achieved through cell viability assays performed on a panel of cell lines representing various tissues.

A. Key Experimental Assays

Two of the most common and robust methods for assessing cytotoxicity are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the cell culture medium upon cell membrane damage or lysis. An increase in LDH activity in the supernatant is indicative of cytotoxicity.[9]

B. Comparative Cytotoxicity Data

Table 2: Comparative In Vitro Cytotoxicity Data (IC50 values in µM)

CompoundHepG2 (Liver)H9c2 (Cardiomyocyte)HEK293 (Kidney)HeLa (Cervical Cancer)
Kynurenic Acid >1000[10]>1000[11]>1000[10]>100[12]
4-Nitroquinoline-1-oxide (4-NQO) ~2-5[13]Data not readily availableData not readily available~1-3[14]
Chloroquine ~50-100[6]~15-30[6]~10-20[6]~20-40[15]

Note: These values are approximate and can vary depending on the specific assay conditions and exposure times.

C. Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[17]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.[18]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[18]

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

II. Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. The quinoline ring, particularly when substituted with certain functional groups, has been associated with mutagenic activity.[19][20]

A. Key Experimental Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used preliminary screen for genotoxicity. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.[21][22]

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.[11][19]

B. Expected Outcomes for Comparator Compounds
  • Kynurenic Acid: Generally considered non-genotoxic.[10]

  • 4-Nitroquinoline-1-oxide (4-NQO): A potent mutagen and a standard positive control in the Ames test and other genotoxicity assays.[5]

  • Chloroquine: Reports on the genotoxicity of chloroquine are mixed, with some studies showing positive results under certain conditions.

C. Experimental Protocols
  • Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The test is performed with and without the addition of a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates, to mimic mammalian metabolism.

  • Exposure: In a test tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound, with and without S9 metabolic activation.[20]

  • Cytokinesis Block: Add cytochalasin B to the culture medium. This inhibits cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

III. Cardiotoxicity Evaluation

Certain quinoline-based drugs have been associated with cardiotoxicity, particularly the prolongation of the QT interval, which can increase the risk of life-threatening arrhythmias. This is often due to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.

A. Key Experimental Assay
  • hERG Channel Assay: This electrophysiological assay is a critical component of preclinical safety assessment. It directly measures the effect of a compound on the electrical current flowing through the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. The assay is typically performed using mammalian cells (e.g., HEK293) that are stably transfected to express the hERG channel.

B. Comparative Cardiotoxicity Data

Table 3: Comparative hERG Channel Inhibition Data (IC50 values in µM)

CompoundhERG IC50
Kynurenic Acid >100 (low affinity)
Chloroquine ~1-5[6]
Quinidine (Positive Control) ~0.2-1

Note: These values are approximate and can vary based on the specific electrophysiological technique used.

C. Experimental Workflow: Automated Patch-Clamp hERG Assay

hERG_Workflow cluster_prep Cell Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hERG channels cell_harvest Cell harvesting and suspension preparation cell_culture->cell_harvest cell_sealing Cells are captured on patch-clamp chip cell_harvest->cell_sealing whole_cell Whole-cell configuration is established cell_sealing->whole_cell compound_app Compound application at various concentrations whole_cell->compound_app voltage_protocol Voltage-clamp protocol to elicit hERG current compound_app->voltage_protocol current_rec hERG current recording voltage_protocol->current_rec data_acq Data acquisition and leak subtraction current_rec->data_acq dose_response Dose-response curve generation data_acq->dose_response ic50_calc IC50 value calculation dose_response->ic50_calc

Caption: Automated patch-clamp workflow for hERG channel inhibition assay.

IV. Hepatotoxicity Assessment

The liver is a primary site of drug metabolism, and as such, it is susceptible to drug-induced injury. Some quinoline compounds have been shown to be hepatotoxic.[3]

A. Key Experimental Assay
  • In Vitro Hepatotoxicity in HepG2 Cells: The human hepatoma cell line HepG2 is widely used as a model for in vitro hepatotoxicity studies. These cells retain many of the metabolic functions of primary human hepatocytes. Cytotoxicity assays (MTT, LDH) are performed on HepG2 cells to assess the potential for liver cell damage.

B. Expected Outcomes for Comparator Compounds
  • Kynurenic Acid: Generally considered hepatoprotective.[19]

  • Chloroquine: Can be hepatotoxic, especially at higher doses or with prolonged use.[6]

C. Mechanistic Insights

Should initial cytotoxicity assays in HepG2 cells indicate potential hepatotoxicity for this compound, further mechanistic studies would be warranted. These could include assays for:

  • Reactive Oxygen Species (ROS) Production: To assess the potential for oxidative stress.

  • Mitochondrial Membrane Potential: To evaluate mitochondrial dysfunction.

  • Caspase Activity: To determine if cell death is occurring via apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro toxicity and safety profiling of this compound. By employing a battery of well-validated assays and comparing the results to structurally related compounds with known safety profiles, researchers can gain valuable insights into the potential liabilities of this novel chemical entity.

A comprehensive safety assessment would also include in vivo studies to evaluate acute toxicity, repeat-dose toxicity, and safety pharmacology. The data generated from the in vitro assays described herein are crucial for guiding the design of these in vivo studies and for making informed decisions about the continued development of this compound as a potential therapeutic agent.

References

The Pharmacokinetic Profile of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the anticipated pharmacokinetic properties of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid against established fluoroquinolone antibiotics. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by experimental data from analogous compounds and detailed protocols for key in vitro assays. This document is intended to serve as a valuable resource for researchers and drug development professionals navigating the early stages of candidate selection and optimization within this chemical space.

Structural Context and Predicted Physicochemical Properties

The subject molecule, this compound, possesses key functional groups that govern its physicochemical properties and, by extension, its pharmacokinetic behavior. The quinolone core, the carboxylic acid at position 2, and the methoxy group at position 7 are all significant contributors.

PropertyPredicted Value/CharacteristicInfluence on Pharmacokinetics
Molecular Weight 219.19 g/mol [1][2]Low molecular weight generally favors good absorption and distribution.
LogP 2.54[1]A moderate LogP suggests a balance between aqueous solubility and lipid membrane permeability, which is often favorable for oral absorption.
pKa (Predicted) Acidic (due to carboxylic acid)The ionization state at physiological pH will influence solubility, permeability, and interactions with transporters and metabolizing enzymes.
Polar Surface Area (PSA) 79.39 Ų[1]A moderate PSA is consistent with good oral bioavailability.

These predicted properties suggest that this compound has a promising starting point for drug-like characteristics. However, its journey through the body is a complex interplay of these properties with biological systems.

Comparative Pharmacokinetic Profile: Absorption

Oral bioavailability is a critical parameter for patient compliance and therapeutic efficacy. The quinolone class of antibiotics generally exhibits moderate to excellent oral absorption.[3][4][5][6]

Comparison with Fluoroquinolones:

CompoundBioavailability (%)Factors Influencing Absorption
Ciprofloxacin ~70%Subject to interactions with di- and trivalent cations (e.g., in antacids), which can reduce absorption.
Levofloxacin >99%Excellent oral absorption, with minimal food effect.
Moxifloxacin ~90%Good oral absorption, largely unaffected by food.
This compound (Predicted) Moderate to HighThe presence of the carboxylic acid and the overall physicochemical properties suggest good potential for oral absorption. However, like other quinolones, it is susceptible to chelation with metal ions.
Experimental Protocol: Caco-2 Permeability Assay

This in vitro assay is a standard method for predicting intestinal absorption of drugs.

Objective: To assess the intestinal permeability of a test compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Transport Study:

    • The test compound is added to the apical (AP) side of the monolayer (simulating the intestinal lumen).

    • Samples are taken from the basolateral (BL) side (simulating the bloodstream) at various time points.

    • Conversely, the compound is added to the BL side, and samples are taken from the AP side to assess efflux.

  • Quantification: The concentration of the test compound in the collected samples is determined by a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

Interpretation:

  • Papp (A to B) > 10 x 10⁻⁶ cm/s: High permeability

  • Papp (A to B) 2-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp (A to B) < 2 x 10⁻⁶ cm/s: Low permeability

  • Efflux Ratio (Papp (B to A) / Papp (A to B)) > 2: Indicates active efflux.

G cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer start->culture integrity Measure TEER and Lucifer Yellow permeability culture->integrity transport_ap_bl Add compound to Apical side Sample from Basolateral side integrity->transport_ap_bl transport_bl_ap Add compound to Basolateral side Sample from Apical side integrity->transport_bl_ap quantify Quantify compound concentration (LC-MS/MS) transport_ap_bl->quantify transport_bl_ap->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end Assess Permeability calculate->end G cluster_workflow Rapid Equilibrium Dialysis (RED) Workflow start Spike compound into plasma setup Add plasma with compound to one chamber Add buffer to the other chamber start->setup incubate Incubate at 37°C until equilibrium setup->incubate sample Sample from both plasma and buffer chambers incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate fraction unbound (fu) quantify->calculate end Determine % Protein Binding calculate->end G cluster_workflow Metabolic Stability Assay Workflow start Prepare reaction mixture with HLM and compound initiate Initiate reaction with NADPH at 37°C start->initiate sample Take and quench samples at multiple time points initiate->sample process Centrifuge and collect supernatant sample->process quantify Quantify remaining parent compound (LC-MS/MS) process->quantify analyze Plot ln(% remaining) vs. time quantify->analyze calculate Calculate t½ and Intrinsic Clearance (CLint) analyze->calculate end Assess Metabolic Stability calculate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.